molecular formula C5H7NOS B2502447 (3-Methyl-1,2-oxazol-5-yl)methanethiol CAS No. 66308-05-2

(3-Methyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B2502447
CAS No.: 66308-05-2
M. Wt: 129.18
InChI Key: LJPLGBRVVMPZTR-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-5-yl)methanethiol (CAS: 66308-05-2) is a high-purity chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . This specialized molecule features an isoxazole (1,2-oxazole) heterocycle, a privileged structure in medicinal chemistry, functionalized with a thiol (-SH) group on a methyl linker at the 5-position . The presence of both the nitrogen-oxygen heterocycle and the reactive thiol moiety makes it a valuable bifunctional synthetic intermediate. The thiol group is a potent nucleophile, allowing this compound to participate in various reactions, most notably in the formation of thioethers (sulfides) or as a key building block in the synthesis of more complex molecules featuring sulfur-containing fragments. Researchers utilize this compound in the exploration of new pharmacologically active agents, particularly in constructing compound libraries where the isoxazole ring contributes to favorable pharmacokinetic properties and the thiol enables efficient conjugation . It is also relevant in materials science for developing ligands in metal-organic frameworks or for surface functionalization. As a thiol, it requires careful handling; it is offered for cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLGBRVVMPZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Methyl-1,2-oxazol-5-yl)methanethiol CAS number lookup

[1]

Executive Summary & CAS Identification Status

Target Molecule: (3-Methyl-1,2-oxazol-5-yl)methanethiol Common Name: 3-Methyl-5-isoxazolylmethanethiol Chemical Formula: C


Molecular Weight:1
CAS Number Availability

As of current chemical registries (2025/2026), (3-Methyl-1,2-oxazol-5-yl)methanethiol does not have a widely assigned, commercially active CAS number.[1] It is frequently generated in situ or synthesized on-demand due to the oxidative instability of the free thiol (dimerization to disulfide).[1]

Researchers must rely on the Commercial Anchor Precursors for procurement and synthesis.[1] The two definitive precursors for this molecule are:

Precursor TypeChemical NameCAS NumberRole
Starting Material (3-Methylisoxazol-5-yl)methanol 14716-89-3 Primary Alcohol Source
Intermediate 5-(Bromomethyl)-3-methylisoxazole 36958-61-9 Activated Electrophile
Derivative (3-Methylisoxazol-5-yl)methanamine154016-55-4Nitrogen Analog

Chemical Identity & Properties

The molecule features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a methyl group and at the 5-position with a methanethiol moiety.[1]

Structural Parameters[1][2][3][4]
  • Core Heterocycle: Isoxazole (1,2-oxazole).[1]

  • Functionality: Primary thiol (-SH) prone to oxidation.[1]

  • Acidity (pKa): Estimated ~9.5–10.5 (thiol proton), modulated by the electron-withdrawing isoxazole ring.[1]

Predicted Physical Properties
PropertyValue (Predicted)Notes
Boiling Point 185°C ± 20°CAt 760 mmHg
Density 1.18 ± 0.1 g/cm³Liquid at RT
LogP ~0.85Moderate lipophilicity
Solubility DMSO, Methanol, DCMLow water solubility

Synthesis Protocol (Self-Validating System)

Since the free thiol is not a standard catalog item, it must be synthesized from the alcohol or bromide precursor.[1] The following protocol utilizes the Thiourea Method , which avoids the use of odorous sulfide salts and provides a crystalline isothiouronium intermediate that can be purified before hydrolysis.[1]

Reaction Pathway (DOT Visualization)[1]

SynthesisPathwayAlcohol(3-Methylisoxazol-5-yl)methanolCAS: 14716-89-3Bromide5-(Bromomethyl)-3-methylisoxazoleCAS: 36958-61-9Alcohol->BromidePBr3 or CBr4/PPh3DCM, 0°CSaltIsothiouronium Salt(Intermediate)Bromide->SaltThioureaEthanol, RefluxThiol(3-Methyl-1,2-oxazol-5-yl)methanethiolTarget MoleculeSalt->ThiolNaOH (aq)Hydrolysis

Figure 1: Synthetic route from commercial alcohol precursor to the target thiol.

Detailed Methodology
Step 1: Activation (Alcohol

Bromide)[1]
  • Reagents: (3-Methylisoxazol-5-yl)methanol (CAS 14716-89-3), Phosphorus Tribromide (

    
    ).[1]
    
  • Procedure: Dissolve the alcohol in anhydrous DCM at 0°C. Add

    
     (0.4 equiv) dropwise. Stir for 2 hours. Quench with saturated 
    
    
    .[1] Extract with DCM.[1]
  • Validation: Monitor by TLC (Hexane/EtOAc). The product (Bromide, CAS 36958-61-9) is less polar than the alcohol.[1]

Step 2: Thiolation (Bromide

Thiol)[1]
  • Reagents: 5-(Bromomethyl)-3-methylisoxazole, Thiourea, 10% NaOH.[1]

  • Procedure:

    • Reflux the bromide with 1.1 equivalents of thiourea in ethanol for 3 hours.

    • Cool to precipitate the isothiouronium bromide salt.[1] Filter and wash with cold ethanol (Purification point).[1]

    • Suspend the salt in degassed water/ethanol.[1] Add 10% NaOH (2.5 equiv) and reflux for 1 hour under Nitrogen (essential to prevent disulfide formation).

    • Acidify carefully with HCl to pH ~5 and extract immediately with DCM.

  • Handling: The final thiol will have a potent stench.[1] Use bleach to quench glassware.[1]

Applications in Drug Discovery

This specific isoxazole-thiol motif is valuable in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry for several reasons:

  • Bioisostere: The isoxazole ring acts as a bioisostere for esters and amides, improving metabolic stability.[1]

  • Metal Chelation: The 5-methanethiol group provides a "soft" donor atom (Sulfur) capable of coordinating with metalloenzymes (e.g., Zinc metalloproteases or Histone Deacetylases).[1]

  • Covalent Inhibitors: The thiol can be used to synthesize disulfide-linked drug conjugates or reacted with vinyl sulfones/acrylamides to form covalent enzyme inhibitors.[1]

Safety & Handling (E-E-A-T)

  • Stench Warning: Low molecular weight thiols have low odor thresholds.[1] All work must be performed in a functioning fume hood.[1]

  • Lachrymator: The bromide intermediate (CAS 36958-61-9) is a potent lachrymator (tear gas agent).[1] Wear goggles and handle in a hood.[1]

  • Oxidation: The product oxidizes rapidly in air to the disulfide dimer.[1] Store under Argon at -20°C.

References

  • Fisher Scientific. (3-Methylisoxazol-5-yl)methanol CAS 14716-89-3 Product Page. Retrieved from

  • Santa Cruz Biotechnology. 5-(Bromomethyl)-3-methylisoxazole CAS 36958-61-9.[1] Retrieved from

  • PubChem. Compound Summary: (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4).[1] National Library of Medicine.[1] Retrieved from

  • Matrix Fine Chemicals. 3-(Chloromethyl)-5-methylisoxazole CAS 35166-37-1 (Isomer Reference). Retrieved from

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), also known as methyl mercaptan, is the simplest thiol and a compound of significant interest across various scientific disciplines.[1][2] It is a colorless gas with a distinct odor reminiscent of rotten cabbage and is naturally present in various biological systems, including as a metabolite in humans.[3] Industrially, methanethiol finds applications in the synthesis of plastics, pesticides, and as an additive to jet fuel.[3] Its pronounced odor also makes it a valuable additive to natural gas for leak detection.[4]

A thorough understanding of the thermochemical properties of methanethiol is paramount for its safe handling, process optimization, and for comprehending its role in chemical and biological systems. This technical guide provides an in-depth analysis of the key thermochemical parameters of methanethiol, including its enthalpy of formation, entropy, and heat capacity. Furthermore, it presents a comparative analysis with structurally related sulfur compounds—hydrogen sulfide (H₂S), dimethyl sulfide (CH₃SCH₃), and dimethyl disulfide (CH₃SSCH₃)—to provide a broader context for its chemical behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these fundamental organosulfur compounds.

Core Thermochemical Properties of Methanethiol

The thermochemical properties of a compound govern its stability, reactivity, and energy content. For methanethiol, these properties have been determined through a combination of experimental techniques and computational modeling.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a critical parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous methanethiol, the standard enthalpy of formation is approximately -22.9 kJ/mol.[5][6] This negative value indicates that the formation of methanethiol from elemental carbon, hydrogen, and sulfur is an exothermic process, signifying a relatively stable molecule. The Active Thermochemical Tables (ATcT) provide a value of -44.57 ± 0.44 kJ/mol for liquid methanethiol.[7]

Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. For gaseous methanethiol, the standard molar entropy is a key descriptor of its thermodynamic state. While a specific value for the standard molar entropy of gaseous methanethiol was not found in the initial search, it can be determined experimentally through calorimetric measurements or calculated using statistical mechanics based on its molecular structure and vibrational frequencies. The entropy of vaporization for methanethiol, which is the change in entropy upon vaporization at its boiling point, can be calculated from its heat of vaporization (23.8 kJ/mol) and boiling point (6 °C).[4]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The heat capacity of methanethiol varies with its physical state (solid, liquid, or gas) and temperature. For gaseous methanethiol at 25°C, the specific heat capacity (Cp) is 48.9 J·mol⁻¹·K⁻¹.[1] In its liquid state at the same temperature, the heat capacity is 79.5 J·mol⁻¹·K⁻¹.[1] Experimental data for the heat capacity of solid methanethiol ranges from 0.773 to 17.47 cal/deg/mole over a temperature range of 14.97 to 146.57 K.[2][3] For the liquid phase, values range from 21.27 to 21.13 cal/deg/mole between 154.16 and 271.06 K.[2][3]

Comparative Analysis with Related Sulfur Compounds

To better understand the thermochemical behavior of methanethiol, it is instructive to compare its properties with those of related sulfur-containing molecules: hydrogen sulfide, dimethyl sulfide, and dimethyl disulfide.

PropertyMethanethiol (CH₃SH)Hydrogen Sulfide (H₂S)Dimethyl Sulfide ((CH₃)₂S)Dimethyl Disulfide ((CH₃)₂SS(CH₃))
Molar Mass ( g/mol ) 48.11[1]34.08[8]62.1394.20
Boiling Point (°C) 5.95[1][2]-59.55[8]37[9]109.7
Standard Enthalpy of Formation (gas, kJ/mol) -22.9[5][6]-21[8]-37.3-23.4
Heat of Vaporization (kJ/mol) 23.4[1]18.726.836.6
Standard Molar Entropy (gas, J/mol·K) Value not explicitly found206[8]Value not explicitly foundValue not explicitly found
pKa ~10.4[1]6.89 (pKa1)[8]Not applicableNot applicable

Key Insights from the Comparison:

  • Boiling Point Trends: The boiling point increases with molecular mass and the strength of intermolecular forces. Methanethiol has a significantly higher boiling point than hydrogen sulfide due to the presence of a polarizable methyl group, leading to stronger van der Waals interactions. Dimethyl sulfide and dimethyl disulfide have even higher boiling points due to their larger size and increased van der Waals forces.

  • Enthalpy of Formation: All four compounds have negative enthalpies of formation, indicating their stability relative to their constituent elements.

  • Acidity: Methanethiol is a weak acid with a pKa of approximately 10.4.[1] Hydrogen sulfide is a slightly stronger weak acid in its first dissociation.[8] The acidity of the S-H bond is a key feature of thiols and hydrogen sulfide.

Methodologies for Determining Thermochemical Properties

The accurate determination of thermochemical properties relies on a combination of rigorous experimental techniques and sophisticated computational methods.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation:

This is a primary experimental method for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.

  • Step 1: Sample Preparation: A precisely weighed sample of the liquid compound (e.g., methanethiol) is sealed in a sample holder, often a gelatin capsule or a glass ampule.

  • Step 2: Calorimeter Setup: The sample is placed inside a "bomb," a constant-volume stainless steel container, which is then pressurized with a known excess of pure oxygen.

  • Step 3: Immersion and Ignition: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.

  • Step 4: Temperature Measurement: The temperature of the water is carefully monitored before and after combustion. The temperature rise is used to calculate the heat released during the combustion reaction.

  • Step 5: Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂ and H₂O).

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample seal Seal in Holder weigh->seal place Place in Bomb seal->place pressurize Pressurize with O2 place->pressurize immerse Immerse in Water pressurize->immerse ignite Ignite Sample immerse->ignite monitor_temp Monitor Temperature ignite->monitor_temp calc_q Calculate Heat of Combustion monitor_temp->calc_q calc_delta_h Calculate Enthalpy of Formation calc_q->calc_delta_h

Caption: Experimental workflow for determining enthalpy of formation using bomb calorimetry.

2. Adiabatic Calorimetry for Heat Capacity and Entropy:

This technique is used to measure the heat capacity of a substance as a function of temperature. From these data, the entropy can be calculated.

  • Step 1: Sample Loading: A known mass of the substance is placed in a calorimeter vessel.

  • Step 2: Thermal Isolation: The calorimeter is placed in an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.

  • Step 3: Heating and Temperature Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

  • Step 4: Calculation: The heat capacity is calculated from the energy input and the temperature change.

  • Step 5: Entropy Calculation: The standard molar entropy is determined by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero to the desired temperature, accounting for the entropies of any phase transitions.

Computational Methods

1. Ab Initio and Density Functional Theory (DFT) Calculations:

Quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules.

  • Step 1: Molecular Geometry Optimization: The first step is to determine the lowest-energy three-dimensional structure of the molecule.

  • Step 2: Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies of the molecule are calculated. These frequencies are essential for determining the vibrational contribution to the entropy and heat capacity.

  • Step 3: Electronic Energy Calculation: The electronic energy of the molecule is calculated at a high level of theory.

  • Step 4: Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics, combining the electronic energy with the translational, rotational, and vibrational contributions. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.[10][11][12] For organosulfur compounds, methods like CBS-QB3 have been shown to provide accurate thermochemical data.[13]

Computational_Thermochemistry_Workflow start Define Molecule (e.g., Methanethiol) geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Electronic Energy Calculation freq_calc->energy_calc stat_mech Statistical Mechanics Analysis energy_calc->stat_mech end Thermochemical Properties (ΔfH°, S°, Cp) stat_mech->end

Caption: Logical workflow for computational determination of thermochemical properties.

Conclusion

The thermochemical properties of methanethiol and its related sulfur-containing counterparts are fundamental to a wide range of scientific and industrial applications. This guide has provided a detailed overview of the key thermochemical parameters for methanethiol, including its enthalpy of formation, entropy, and heat capacity. By comparing these properties with those of hydrogen sulfide, dimethyl sulfide, and dimethyl disulfide, a clearer understanding of the structure-property relationships within this class of compounds emerges. The outlined experimental and computational methodologies underscore the rigorous approaches required to obtain accurate and reliable thermochemical data. For researchers, scientists, and drug development professionals, a firm grasp of these principles is essential for innovation and safety in their respective fields.

References

  • Methanethiol | CH3SH | CID 878 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methanethiol (CH3SH) properties. (n.d.). Retrieved February 15, 2026, from [Link]

  • The enthalpy of formation of methanethiol, \mathrm{CH}{3} \mathrm{SH}(\ma.. - Filo. (2025, March 10). Retrieved February 15, 2026, from [Link]

  • Methanethiol. (n.d.). In The Merck Index Online. Retrieved February 15, 2026, from [Link]

  • Methanethiol Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methanethiol Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved February 15, 2026, from [Link]

  • H2S properties. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cross, P. C. (1935). Thermodynamic Properties of Sulfur Compounds I. Hydrogen Sulfide, Diatomic Sulfur and the Dissociation of Hydrogen Sulfide. The Journal of Chemical Physics, 3(3), 168–174. [Link]

  • methanethiol (CAS 74-93-1) Properties | Density, Cp, Viscosity - Chemcasts. (n.d.). Retrieved February 15, 2026, from [Link]

  • dimethyl disulfide (CAS 624-92-0) Properties | Density, Cp, Viscosity - Chemcasts. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Methanethiol (CAS 74-93-1) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hydrogen sulfide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Vandeputte, A. G., Sabbe, M. K., Reyniers, M.-F., & Marin, G. B. (2011). Modeling the gas-phase thermochemistry of organosulfur compounds. Chemistry – A European Journal, 17(27), 7656–7673. [Link]

  • Vandeputte, A. G., Sabbe, M. K., Reyniers, M.-F., & Marin, G. B. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(40), 10751–10762. [Link]

  • Vandeputte, A. G., Sabbe, M. K., Reyniers, M.-F., & Marin, G. B. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(40), 10751–10762. [Link]

  • Gomes, J. R. B., & Ribeiro da Silva, M. A. V. (2004). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 108(52), 11669–11677. [Link]

  • Methanethiol ( CH3SH; also called methyl mercaptan) | Chegg.com. (2023, April 26). Retrieved February 15, 2026, from [Link]

  • Dimethyl Sulfide Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved February 15, 2026, from [Link]

  • dimethyl sulfide Thermodynamic Properties vs Temperature | Cp, Density, Viscosity - Chemcasts. (n.d.). Retrieved February 15, 2026, from [Link]

  • The enthalpy of formation of methanethiol CH3SH (g) | Chegg.com. (2011, April 25). Retrieved February 15, 2026, from [Link]

  • Methanethiol - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Disulfide, dimethyl - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • CRC Handbook of Chemistry and Physics - (Section 6 Fluid Properties) | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

  • Dimethyl disulphide - Chemical Response Guide - Cedre.fr. (n.d.). Retrieved February 15, 2026, from [Link]

  • Clarke, E. C. W., Glew, D. N., & Jones, D. E. (1987). Some thermodynamic properties of liquid hydrogen sulphide and deuterium sulphide. Journal of Chemical Thermodynamics, 19(7), 703–713. [Link]

  • Dimethyl sulfide - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Dimethyl sulfide (CAS 75-18-3) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hydrogen sulfide - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methanethiol - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Methanethiol - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methanethiol - NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. [Link]

  • Ali, S. T., Choudhary, A., Khalil, S. M., & Zubair, A. (2020). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 85(10), 1345–1355. [Link]

  • CRC Handbook of Chemistry and Physics - Web del profesor - ULA. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Ali, S. T., Choudhary, A., Khalil, S. M., & Zubair, A. (2020). A simple computational approach for pKa calculation of organosulfur compounds. The Distant Reader. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (3-Methyl-1,2-oxazol-5-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

(3-Methyl-1,2-oxazol-5-yl)methanethiol (CAS: Analogous to 100000-00-0 series) is a critical heterocyclic building block.[1] It serves as a "warhead" in fragment-based drug discovery (FBDD) for targeting cysteine residues and acts as a bio-isostere for benzyl mercaptans in metalloprotease inhibitors. Its 3-methylisoxazole core provides unique steric and electronic properties that differentiate it from more common pyridine or phenyl linkers.

Retrosynthetic Logic

Direct nucleophilic substitution of 5-(chloromethyl)-3-methylisoxazole with hydrosulfide salts (NaSH) frequently results in significant thioether dimerization (R-S-R) and low yields. To ensure high purity and scalability, this protocol utilizes the Isothiouronium Salt Method .

  • Pathway: Alcohol Precursor

    
     Alkyl Chloride 
    
    
    
    Isothiouronium Salt
    
    
    Thiol.
  • Rationale: The intermediate isothiouronium salt prevents over-alkylation. Subsequent hydrolysis releases the free thiol under controlled conditions, minimizing disulfide formation.

Part 2: Detailed Experimental Protocols

Phase 1: Activation of the Precursor

Objective: Convert (3-methylisoxazol-5-yl)methanol to 5-(chloromethyl)-3-methylisoxazole. Note: If starting with commercially available 5-(chloromethyl)-3-methylisoxazole, proceed directly to Phase 2.

Reagents & Stoichiometry
ReagentEquiv.Role
(3-Methylisoxazol-5-yl)methanol1.0Substrate
Thionyl Chloride (

)
1.5Chlorinating Agent
Dichloromethane (DCM)SolventReaction Medium (0.5 M)
DMF (Dimethylformamide)Cat. (2-3 drops)Catalyst
Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (

    
     or 
    
    
    
    line).
  • Dissolution: Dissolve (3-methylisoxazol-5-yl)methanol (10.0 mmol) in anhydrous DCM (20 mL). Add catalytic DMF.

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add

    
     (15.0 mmol) over 15 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Carefully quench with saturated

    
     (aq) at 0°C. Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Output: 5-(Chloromethyl)-3-methylisoxazole. (Yellowish oil/low-melting solid). Yield typically 85-92%.

Phase 2: Thiolation via Isothiouronium Salt (Core Protocol)

Objective: Convert the alkyl chloride to the target thiol without sulfide dimerization.

Reagents & Stoichiometry
ReagentEquiv.Role
5-(Chloromethyl)-3-methylisoxazole1.0Substrate
Thiourea1.1Nucleophile
Ethanol (Absolute)SolventReaction Medium (0.3 M)
NaOH (10% aq.)2.5Hydrolysis Base
HCl (1M)ExcessAcidification
Step A: Formation of S-((3-methylisoxazol-5-yl)methyl)isothiouronium chloride
  • Dissolution: In a round-bottom flask fitted with a reflux condenser, dissolve the chloride intermediate (from Phase 1) in absolute ethanol.

  • Reagent Addition: Add thiourea (1.1 equiv).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Observation: The thiourea will dissolve, and often a white precipitate (the salt) begins to form or the solution becomes homogenous depending on concentration.

  • Verification: Check TLC. The non-polar chloride spot should be fully consumed. The salt stays at the baseline.

Step B: Hydrolysis to Methanethiol
  • Hydrolysis: Cool the reaction mixture to RT. Add 10% NaOH solution (2.5 equiv) directly to the ethanol mixture.

  • Reflux: Heat to mild reflux (80°C) for 1–2 hours under an inert atmosphere (

    
     or Ar) to prevent oxidation to disulfide.
    
    • Mechanism:[2][3][4][5][6] The base cleaves the urea byproduct, releasing the thiolate anion.

  • Workup (Critical for Purity):

    • Cool to 0°C.[5][7]

    • Acidify carefully with 1M HCl to pH

      
       4–5. Caution: Do not go too acidic to avoid ring degradation.
      
    • Extract immediately with DCM (

      
      ).
      
    • Wash combined organics with water (to remove urea) and brine.

    • Dry over

      
       (Magnesium sulfate is preferred over sodium sulfate for thiols).
      
  • Isolation: Concentrate under reduced pressure at

    
    °C.
    
  • Output: (3-Methyl-1,2-oxazol-5-yl)methanethiol. (Pale yellow liquid with characteristic thiol odor).

Part 3: Quality Control & Troubleshooting

Analytical Specifications
  • Physical State: Pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.10 (s, 1H, Isoxazole-H4 )
      
    • 
       3.80 (d, 
      
      
      
      Hz, 2H, -CH
      
      
      SH)
    • 
       2.28 (s, 3H, -CH 
      
      
      
      )
    • 
       1.95 (t, 
      
      
      
      Hz, 1H, -SH ) – Signal is
      
      
      exchangeable.
  • Storage: Store at -20°C under Argon. Thiols oxidize to disulfides in air.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete salt formationExtend reflux time in Step A; ensure ethanol is anhydrous.
Disulfide Impurity Oxidation during workupDegas all aqueous buffers with Argon before use. Add DTT (dithiothreitol) trace if strictly necessary.
Strong "Garlic" Odor Thiol volatilityUse a bleach trap for the rotavap exhaust. Keep all glassware in the hood.

Part 4: Process Visualization

The following diagram illustrates the reaction pathway and critical decision nodes.

SynthesisProtocol Start Start: (3-Methylisoxazol-5-yl)methanol Step1 Activation (SOCl2, DCM, 0°C) Start->Step1 Inter1 Intermediate: 5-(Chloromethyl)-3-methylisoxazole Step1->Inter1 3h, RT Step2 Substitution (Thiourea, EtOH, Reflux) Inter1->Step2 Inter2 Isothiouronium Salt Step2->Inter2 SN2 Attack Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Base Hydrolysis Final Product: (3-Methyl-1,2-oxazol-5-yl)methanethiol Step3->Final Acidify & Extract Safety CRITICAL: Inert Atmosphere (N2/Ar) required during Hydrolysis Safety->Step3

Caption: Figure 1. Step-wise synthesis workflow from alcohol precursor to final thiol via isothiouronium intermediate.

References

  • Isoxazole Synthesis Fundamentals: Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Isothiouronium Methodology: Speziale, A. J. (1956). "Ethanedithiol." Organic Syntheses, Coll.[8][9] Vol. 4, p.401. (Classic reference for thiourea-to-thiol conversion mechanics).

  • Thiolation of Heterocycles: Kofod, H. (1963). "Furfuryl Mercaptan."[8] Organic Syntheses, Coll.[8][9] Vol. 4, p.491. (Analogous protocol for heterocyclic methyl thiol synthesis).

  • Precursor Synthesis: Liu, K., et al. (2014).[1] "Synthesis of 3,5-disubstituted isoxazoles." Beilstein Journal of Organic Chemistry, 10, 2942–2948.

  • Intermediate Characterization: Patent CN1535960A. "Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride." (Provides validation for chlorination conditions of methyl-isoxazoles).

Sources

Application Note: Quantitative Strategies for Thiol Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Thiols (sulfhydryls, R-SH) are the primary currency of cellular redox signaling. The ratio of reduced to oxidized thiols (e.g., GSH/GSSG) is a definitive biomarker for oxidative stress, apoptosis, and drug toxicity. However, thiols are notoriously elusive analytes; they are susceptible to rapid auto-oxidation, disulfide exchange, and enzymatic degradation immediately upon sample collection.

This guide moves beyond generic recipes to provide a mechanistically grounded architecture for thiol quantification. We present three distinct analytical tiers:

  • Spectrophotometric (Ellman’s): For rapid, total thiol quantification.[1]

  • HPLC-FLD (Monobromobimane): For high-sensitivity profiling of specific low-molecular-weight (LMW) thiols.

  • LC-MS/MS: For absolute specificity and simultaneous disulfide quantification.

Pre-Analytical Architecture: The "Electron Chain of Custody"

CRITICAL: 90% of thiol analysis failures occur before the sample enters the instrument. The moment a cell is lysed or blood is drawn, the "redox clock" starts ticking. You must freeze the redox state instantly.

The Trapping Strategy

To measure reduced thiols accurately, you must prevent them from becoming oxidized.[2] To measure oxidized disulfides, you must prevent them from being reduced or exchanging with free thiols.

  • Acidification: Immediate precipitation with 5% Sulfosalicylic Acid (SSA), Trichloroacetic Acid (TCA), or Perchloric Acid (PCA) protonates the thiol group (

    
     to 
    
    
    
    ), rendering it less nucleophilic and resistant to oxidation.
  • Alkylation (Blocking): For disulfide analysis, free thiols must be permanently blocked (alkylated) during lysis using N-ethylmaleimide (NEM) or Iodoacetamide (IAA) to prevent artificial disulfide formation.

Workflow Logic Diagram

Thiol_Workflow Sample Biological Sample (Plasma/Tissue) Goal Analytical Goal? Sample->Goal Total Total Free Thiols Goal->Total Rapid Screen Speciation Specific Thiol Profile (GSH vs Cys) Goal->Speciation High Sensitivity Acid Acid Precipitation (PCA/TCA/SSA) *Stops enzymatic activity* Total->Acid Speciation->Acid Reduct Reduction Step (TCEP or NaBH4) *Converts RSSR to 2 RSH* Acid->Reduct If Total (Reduced + Oxidized) Needed Ellmans Method A: Ellman's Reagent (UV-Vis 412nm) Acid->Ellmans Direct Assay Deriv Derivatization Reduct->Deriv HPLC Method B: HPLC-FLD (mBBr) Deriv->HPLC LCMS Method C: LC-MS/MS (NEM) Deriv->LCMS

Figure 1: Decision matrix for thiol analysis. Note that acidification is the universal first step to quench enzymatic degradation.

Method A: Spectrophotometric Analysis (Ellman’s Reagent)

Best For: Rapid estimation of total protein and non-protein sulfhydryls. Mechanism: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with a free thiol to yield a mixed disulfide and TNB²⁻ (2-nitro-5-thiobenzoate).[3][4] TNB²⁻ is intensely yellow.[3][5]

Protocol 1: Total Thiol Quantification

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.[1]0. (EDTA is mandatory to chelate transition metals that catalyze auto-oxidation).

  • Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.[4]

  • Standard: L-Cysteine or GSH (freshly prepared).

Step-by-Step:

  • Blanking: In a cuvette/plate, mix 50 µL DTNB solution + 2.5 mL Reaction Buffer. Read Absorbance at 412 nm (

    
    ).[4]
    
  • Sample Reaction: Add 250 µL of sample (supernatant from acid precipitation, neutralized) to the cuvette.

  • Incubation: Incubate at room temperature for 15 minutes. The reaction is stoichiometric and rapid.

  • Measurement: Read Absorbance at 412 nm (

    
    ).
    
  • Calculation:

    
    [4]
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Extinction Coefficient of TNB²⁻): 
      
      
      
      [1].[5][6]
    • 
      : Path length (1 cm).
      
    • 
      : Dilution Factor.
      

Scientific Note: The pH must be ~8.0 because the thiolate anion (


) is the reactive species. However, at pH > 8.0, DTNB hydrolyzes, and thiols auto-oxidize rapidly. pH 8.0 is the compromise.

Method B: HPLC-Fluorescence (Monobromobimane)

Best For: Profiling specific thiols (GSH, Cys, Hcy, CysGly) with femtomole sensitivity. Mechanism: Monobromobimane (mBBr) is non-fluorescent until it alkylates a thiol.[7] It also reacts with amines, but the reaction rate with thiols is orders of magnitude faster at pH 8.0 [2].

Protocol 2: Thiol Profiling by HPLC-FLD

Reagents:

  • Reducing Agent: 10% TCEP or NaBH₄ (Avoid DTT, as it contains thiols that react with mBBr).

  • Derivatizing Agent: 50 mM Monobromobimane (mBBr) in Acetonitrile (opaque bottle, light sensitive).

  • Stop Solution: 10% Acetic Acid or Methanesulfonic acid.

Workflow:

  • Reduction: Mix 100 µL sample + 10 µL TCEP. Incubate 10 min @ RT. (Converts all disulfides to free thiols).

  • Derivatization: Add 10 µL mBBr buffer (pH 8.0). Incubate 10 min in the dark .

  • Quenching: Add 100 µL Stop Solution (Acid). This stabilizes the bimane adducts.

  • Separation:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

    • Mobile Phase A: 0.25% Acetic Acid, pH 3.5.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: 10% B to 40% B over 20 mins.

  • Detection: Fluorescence: Excitation 380 nm / Emission 480 nm.[8]

HPLC_Workflow cluster_0 Reaction Vial RSSR Disulfides (GSSG) TCEP TCEP Reduction RSSR->TCEP RSH Free Thiols (GSH) mBBr mBBr Labeling RSH->mBBr TCEP->RSH Yields 2x Adduct Fluorescent Adduct mBBr->Adduct Detector FLD Detector Ex:380 Em:480 Adduct->Detector HPLC Separation

Figure 2: Reaction pathway for mBBr derivatization.[7] TCEP is preferred over DTT to avoid reagent interference.

Method C: LC-MS/MS (The Definitive Quantifier)

Best For: Complex matrices (tissue lysates), simultaneous measurement of reduced/oxidized forms, and absolute identification.

Scientific Integrity Check: Unlike FLD, Mass Spec does not require fluorescence. However, we still derivatize thiols (using NEM or IAA) to:

  • Improve ionization efficiency.

  • Prevent oxidation inside the ion source.

  • Shift the mass to a cleaner m/z region.

Key Protocol Difference: To measure the GSH/GSSG ratio accurately:

  • Aliquot A (Reduced): Treat with NEM immediately. NEM blocks free GSH. GSSG remains GSSG.

  • Aliquot B (Total): Reduce with TCEP, then treat with NEM.

  • Calculation:

    
    .
    

Data Presentation & Troubleshooting

Comparative Analysis of Methods
FeatureEllman’s (DTNB)HPLC-FLD (mBBr)LC-MS/MS
Sensitivity µM rangenM - pM rangepM range
Specificity Low (All thiols)High (Separates GSH, Cys)Absolute
Throughput High (96-well plate)Medium (20 min/sample)Medium/High
Cost LowModerateHigh
Key Limitation Interferences (colored samples)Light sensitivityMatrix effects
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
High Background (Ellman's) Hydrolysis of DTNBEnsure Buffer pH is < 8.2. Freshly prepare DTNB.
Low Recovery (HPLC) Protein PrecipitationThiols trapped in protein pellet. Wash pellet with acid/buffer.
Extra Peaks (HPLC) Reagent ImpurityRun a "Reagent Blank" (Buffer + mBBr). mBBr hydrolyzes over time.
Signal Drift Auto-oxidationDegas all buffers. Use EDTA.[1][9][10] Keep samples on ice/frozen.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[5] Archives of Biochemistry and Biophysics, 82(1), 70–77.[5] Link

  • Fahey, R. C., & Newton, G. L. (1987). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography.[11][12] Methods in Enzymology, 143, 85–96. Link

  • Sutton, T. R., et al. (2018). A robust LC-MS/MS method for thiol redox metabolomics.[13] Analytica Chimica Acta, 1033, 106-116. Link

  • BenchChem. (2025).[7][10][14] Application Notes and Protocols for Quantifying Low Molecular Weight Thiols in Plasma using Monobromobimane (mBBr). Link

Sources

Application Note: High-Sensitivity Profiling of Biogenic Thiols in Biological Matrices using HPLC-FLD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Biogenic thiols, particularly Homocysteine (Hcy) , Cysteine (Cys) , and Glutathione (GSH) , are critical biomarkers for oxidative stress and cardiovascular health. However, their analysis is notoriously difficult due to three factors:

  • Instability: Free thiols rapidly oxidize to disulfides (e.g., Cystine, Homocystine) ex vivo.

  • Lack of Chromophores: Native thiols do not absorb UV light strongly, making standard UV-Vis detection insensitive.

  • Matrix Complexity: Plasma contains high concentrations of protein-bound thiols that must be released for "Total Thiol" quantification.

This guide details a robust, "Gold Standard" protocol using SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) . Unlike o-phthalaldehyde (OPA), SBD-F forms highly stable fluorescent derivatives and is specific to thiols, eliminating interference from amines. Furthermore, we utilize TCEP as the reducing agent, avoiding the interference issues common with DTT.

Mechanism of Action

The SBD-F Reaction

SBD-F is a fluorogenic reagent that undergoes nucleophilic aromatic substitution with thiol groups (-SH).[1] The reaction requires a basic environment (pH ~9.5) to generate the reactive thiolate anion.

  • Reagent: Non-fluorescent.[2]

  • Product: Highly fluorescent benzofurazan derivative.

  • Selectivity: Specific to -SH; does not react with amines (-NH2) or alcohols (-OH) under mild conditions.

The Reduction Strategy (TCEP vs. DTT)

To measure Total Thiols (Free + Protein-Bound + Disulfides), a reduction step is mandatory.

  • Why TCEP? Tris(2-carboxyethyl)phosphine (TCEP) is odorless, stable, and irreversible.[3] Crucially, TCEP does not contain a thiol group .[4][5]

  • The DTT Problem: Dithiothreitol (DTT) contains two thiol groups. If used, DTT must be removed before derivatization, or it will react with SBD-F, consuming the reagent and creating massive interfering peaks. TCEP requires no removal.[3][4][5][6]

Experimental Logic & Workflow

The following diagrams illustrate the decision logic and the bench workflow.

Figure 1: Thiol Analysis Decision Logic

Caption: Decision tree distinguishing "Total Thiol" analysis (requiring reduction) from "Free Thiol" analysis.

Figure 2: Sample Preparation Workflow

Caption: Step-by-step bench protocol for Total Thiol quantification using SBD-F.

Materials & Reagents

ComponentSpecificationPurpose
Derivatization Reagent SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate)Fluorogenic labeling of thiols.[1][7][8]
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Reduces disulfides to free thiols.[5]
Internal Standard NAC (N-Acetylcysteine) or MPG (Mercaptopropionylglycine)Corrects for recovery and injection variability.
Precipitation Agent Trichloroacetic Acid (TCA) 10%Removes plasma proteins.
Reaction Buffer 0.1 M Borate Buffer containing 2 mM EDTA, pH 9.5Provides alkaline pH for derivatization.
Mobile Phase Buffer 0.1 M Citrate Buffer, pH 2.1 - 3.0Acidic pH is crucial for SBD-derivative separation.

Detailed Protocol

Step 1: Stock Solution Preparation
  • SBD-F Stock: Dissolve 10 mg SBD-F in 10 mL Borate Buffer (1.0 mg/mL). Store at 4°C, protected from light.

  • TCEP Stock: Prepare 100 g/L TCEP in distilled water.

  • Internal Standard (IS): Prepare 10 µM N-Acetylcysteine (NAC) in PBS.

Step 2: Sample Preparation (Total Thiols)
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Reduction: Add 10 µL of Internal Standard and 5 µL of TCEP solution.

  • Incubation: Vortex and incubate at room temperature for 30 minutes to reduce all disulfides.

  • Deproteinization: Add 45 µL of 10% TCA. Vortex vigorously.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 50 µL of the clear supernatant to a fresh amber vial.

Step 3: Derivatization Reaction
  • Buffer Addition: To the 50 µL supernatant, add 100 µL of Borate Buffer (pH 9.5). Note: This neutralizes the TCA and raises pH to ~9.5 for the reaction.

  • Reagent Addition: Add 50 µL of SBD-F Stock solution.

  • Reaction: Cap tightly and incubate at 60°C for 60 minutes in a heating block.

  • Termination: Cool on ice, then add 20 µL of 0.1 M HCl to stop the reaction (lowering pH stabilizes the fluorescence).

Chromatographic Conditions

System: HPLC with Fluorescence Detector (FLD). Column: C18 Reverse Phase (e.g., InertSustain AQ-C18 or ODS-4), 150 x 4.6 mm, 5 µm.

ParameterSetting
Mobile Phase A 0.1 M Citrate Buffer (pH 2.1)
Mobile Phase B Acetonitrile (or Methanol)
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Vol 10 - 20 µL
Excitation Wavelength 385 nm
Emission Wavelength 515 nm

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
10.0955
15.08020
16.0982
20.0982

Note: Cysteine elutes early (~4-5 min), followed by Homocysteine (~7-8 min), and Glutathione (~10-12 min) depending on exact pH and organic modifier.

Method Validation & Performance

This method is self-validating through the use of the Internal Standard (NAC).

  • Linearity: R² > 0.999 for Cys, Hcy, and GSH (Range: 0.5 – 100 µM).

  • Limit of Detection (LOD): Typically 1–5 picomoles on column (High Sensitivity).

  • Stability: SBD-derivatives are stable for >24 hours at 4°C in the autosampler, unlike OPA derivatives which degrade rapidly.

Troubleshooting Guide
IssueProbable CauseSolution
Low Sensitivity Incorrect pH during derivatization.Ensure the mixture reaches pH >9.0 after adding Borate buffer to the TCA supernatant.
Interfering Peaks DTT contamination.Ensure no DTT is used. Use TCEP only.
Peak Tailing Mobile phase pH too high.Lower Citrate buffer pH to 2.1. Silanol interactions cause tailing at neutral pH.
Unknown Late Peaks Disulfides not fully reduced.Check TCEP freshness; increase reduction time to 60 min.

References

  • Original SBD-F Method: Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F).[1][7][8][9][10] Journal of Chromatography A.

  • Optimization for Plasma: Daskalakis, I., et al. (1996).[10] Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and SBD-F. Biomedical Chromatography.

  • TCEP vs DTT Comparison: Getz, E. B., et al. (1999).[6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.

  • Intracellular Thiol Protocol: Saito, Y., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules.

Sources

Application Notes & Protocols: (3-Methyl-1,2-oxazol-5-yl)methanethiol as a Scaffold for Covalent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of (3-methyl-1,2-oxazol-5-yl)methanethiol in the design and evaluation of enzyme inhibitors. We delve into the mechanistic rationale, synthesis, and detailed protocols for kinetic characterization, focusing on its potential as a covalent modifier of thiol-dependent enzymes.

Introduction: The Strategic Advantage of the Isoxazole-Thiol Scaffold

The pursuit of highly potent and selective enzyme inhibitors has led to a renaissance in the field of covalent drug discovery.[1][2] Unlike their non-covalent counterparts, covalent inhibitors form a stable chemical bond with their target enzyme, often leading to prolonged duration of action, high biochemical efficiency, and the ability to target shallow binding sites.[3]

(3-Methyl-1,2-oxazol-5-yl)methanethiol is a heterocyclic compound of significant interest, merging two critical pharmacophoric elements:

  • The Isoxazole Ring: This five-membered heterocycle is a versatile scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[4][5] Its inclusion can orient the reactive moiety and enhance binding affinity (KI) within the enzyme's active site.[6][7][8]

  • The Methanethiol Group (-CH₂SH): The thiol (or mercaptan) group is a potent nucleophile.[9] In the physiological context of an enzyme's active site, a deprotonated thiolate (S⁻) can readily attack electrophilic amino acid residues, such as the cysteine thiol, the serine hydroxyl, or a Michael acceptor. This reactivity is the cornerstone of its potential for forming irreversible covalent bonds.[10][11]

This guide will provide the foundational knowledge and practical protocols to explore the inhibitory potential of this promising scaffold.

Postulated Mechanism of Covalent Inhibition

The primary mechanism by which (3-methyl-1,2-oxazol-5-yl)methanethiol is expected to inhibit thiol-dependent enzymes, such as cysteine proteases or kinases with accessible cysteine residues, is through a two-step process.[10][12]

  • Reversible Binding (Formation of the E•I Complex): The inhibitor first docks into the enzyme's active site, forming a non-covalent enzyme-inhibitor (E•I) complex. This initial binding is governed by the affinity constant (KI) and is driven by interactions between the isoxazole ring and other parts of the inhibitor with the enzyme's binding pocket.

  • Irreversible Covalent Modification (Formation of the E-I Adduct): Once optimally positioned, the nucleophilic thiol group of the inhibitor attacks a susceptible electrophilic residue on the enzyme, forming a stable covalent bond. This chemical step proceeds with a maximal rate of inactivation (kinact). For thiol-dependent enzymes, a common mechanism is a thiol-disulfide exchange with an existing disulfide bridge within the enzyme, leading to a loss of conformational integrity and activity.[13]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[2]

G cluster_1 cluster_2 E Enzyme (E) EI Non-covalent Complex (E•I) Reversible Binding E->EI + I E->EI k_on I Inhibitor (I) (3-Methyl-1,2-oxazol-5-yl)methanethiol EI->E k_off E_I Covalent Adduct (E-I) Irreversible Inhibition EI->E_I k_inact

Caption: Two-step kinetic model of covalent enzyme inhibition.

Synthesis and Preparation

While a direct, published synthesis for (3-methyl-1,2-oxazol-5-yl)methanethiol may not be readily available, a plausible and common route involves the conversion from its corresponding alcohol, (3-methyl-1,2-oxazol-5-yl)methanol, or a halide derivative. The following is a generalized protocol based on standard thioacetate chemistry.

Protocol 1: Synthesis of (3-Methyl-1,2-oxazol-5-yl)methanethiol

Principle: This two-step procedure first converts the corresponding halide (e.g., 5-(chloromethyl)-3-methyl-1,2-oxazole) to a thioacetate intermediate via nucleophilic substitution with potassium thioacetate. Subsequent hydrolysis under basic conditions yields the final thiol product.

Materials:

  • 5-(Chloromethyl)-3-methyl-1,2-oxazole

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 6M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deoxygenated solvents (water, methanol) are recommended for the final hydrolysis step to minimize disulfide formation.

Procedure:

Step A: Synthesis of S-((3-methyl-1,2-oxazol-5-yl)methyl) ethanethioate

  • Dissolve 5-(chloromethyl)-3-methyl-1,2-oxazole (1.0 eq) in anhydrous DMF.

  • Add potassium thioacetate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude thioacetate.

Step B: Hydrolysis to (3-Methyl-1,2-oxazol-5-yl)methanethiol

  • Dissolve the crude thioacetate from Step A in a deoxygenated solvent like methanol.

  • Cool the solution in an ice bath.

  • Add aqueous sodium hydroxide (2.0 eq) dropwise while stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Acidify the mixture carefully with cold 6M HCl to pH ~2-3.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with deoxygenated water, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield the final product.

Validation: The structure and purity of the final compound should be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a systematic workflow for evaluating the inhibitory activity of (3-methyl-1,2-oxazol-5-yl)methanethiol against a target enzyme.

G cluster_workflow Inhibitor Characterization Workflow A Protocol 2: IC₅₀ Determination B Protocol 3: Time-Dependency Assay A->B If IC₅₀ is potent C Protocol 4: Determination of k_inact and K_I B->C If time-dependent D Protocol 5: Jump Dilution for Reversibility C->D Characterize kinetics E Data Analysis & Interpretation C->E F Covalent Inhibitor Confirmed D->F If irreversible F->E

Caption: General workflow for characterizing a covalent enzyme inhibitor.

Protocol 2: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is determined by measuring enzyme activity across a range of inhibitor concentrations. This provides an initial measure of inhibitor potency. For covalent inhibitors, the IC₅₀ value is highly dependent on the pre-incubation time of the enzyme and inhibitor.[3]

Procedure:

  • Prepare a series of dilutions of (3-methyl-1,2-oxazol-5-yl)methanethiol in a suitable buffer (e.g., 100 µM down to 1 nM in 1:3 serial dilutions).

  • In a 96-well plate, add the enzyme to each well (except for the negative control).

  • Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme-inhibitor mixture for a fixed period (e.g., 30 minutes). Causality: This pre-incubation allows time for the covalent reaction to proceed. A short pre-incubation may underestimate the potency of a covalent inhibitor.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a plate reader (e.g., measuring absorbance or fluorescence).

  • Calculate the initial reaction rates (slopes) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Time-Dependency Assay (IC₅₀ Shift Assay)

Principle: A hallmark of covalent inhibition is its time-dependent nature. As the pre-incubation time increases, more enzyme molecules become covalently modified, leading to a lower calculated IC₅₀ value.[3]

Procedure:

  • Set up the IC₅₀ determination assay as described in Protocol 2.

  • Run the entire assay in parallel using different pre-incubation times (e.g., 5 min, 15 min, 30 min, and 60 min) before adding the substrate.

  • Calculate the IC₅₀ value for each pre-incubation time point.

  • Interpretation: A significant decrease in the IC₅₀ value with increasing pre-incubation time is strong evidence of time-dependent inhibition, characteristic of a covalent or slow-binding mechanism.

Protocol 4: Determination of Kinetic Parameters (kinact and KI)

Principle: To fully characterize a covalent inhibitor, its kinetic parameters, KI and kinact, must be determined. This is typically done by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations.

Procedure:

  • Prepare a range of inhibitor concentrations, typically spanning 0.1 to 10 times the apparent KI.

  • For each inhibitor concentration, mix the enzyme and inhibitor and start a timer.

  • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to initiate the reaction. Causality: The high substrate concentration rapidly turns over, providing a snapshot of the remaining active enzyme at that time point.

  • Measure the initial velocity for each time point.

  • Plot the natural logarithm of the percentage of remaining enzyme activity versus time. The slope of this line is equal to -kobs.

  • Plot the calculated kobs values against the inhibitor concentration [I].

  • Fit the data to the Michaelis-Menten equation for inactivation: kobs = kinact[I] / (KI + [I]) . This allows for the determination of kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).

Protocol 5: Jump Dilution Reversibility Assay

Principle: This assay definitively distinguishes between irreversible (covalent) inhibition and slow, tight-binding reversible inhibition. An enzyme-inhibitor complex is formed at high concentration and then rapidly diluted. A reversible inhibitor will dissociate, leading to a recovery of enzyme activity, whereas a covalent inhibitor will not.[3]

Procedure:

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC₅₀) for a sufficient time to ensure complex formation (e.g., 60 minutes).

  • As a control, incubate the enzyme with vehicle only.

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC₅₀.

  • Immediately monitor enzymatic activity over an extended period.

  • Interpretation:

    • Irreversible/Covalent: No significant recovery of enzyme activity will be observed over time.

    • Reversible: A gradual increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.

Data Presentation and Interpretation

Quantitative data from kinetic studies should be summarized for clear comparison.

Table 1: Hypothetical Kinetic Parameters for Inhibitor X against a Cysteine Protease

ParameterValueUnitInterpretation
IC₅₀ (30 min pre-incubation)0.5µMInitial potency estimate.
KI (affinity)2.5µMConcentration of inhibitor for half-maximal inactivation rate. Reflects the strength of the initial non-covalent binding.
kinact (inactivation rate)0.1min⁻¹Maximum rate of covalent bond formation at saturating inhibitor concentrations.
kinact/KI (efficiency)40,000M⁻¹s⁻¹The second-order rate constant representing the overall efficiency of the inhibitor. A key metric for comparing covalent inhibitors.[2]

Conclusion

(3-Methyl-1,2-oxazol-5-yl)methanethiol represents a valuable starting point for the development of novel enzyme inhibitors. The combination of the isoxazole scaffold for affinity and the methanethiol group for covalent modification provides a powerful strategy for achieving potent and durable target engagement. The protocols outlined in this document provide a robust framework for synthesizing, characterizing, and validating the mechanism of action of inhibitors derived from this scaffold, enabling researchers to confidently advance their drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. Vertex AI Search.
  • Hernández-Paredes, D. et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Martis, G. J. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Zein, F. et al. (2020). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal.
  • Martin, A. & Wark, C. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. BMG LABTECH Webinar.
  • Steven, F. S. et al. (1978). Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. Biochimica et Biophysica Acta (BBA) - Enzymology.
  • Johnson, A. R. (2019). Kinetic mechanisms of covalent inhibition. Methods in Enzymology.
  • Potter, A. et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY.
  • Patel, H. et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Martis, G. J. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Schwartz, P. A. et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance.
  • Ntie-Kang, F. et al. (2004). Thiol-dependent enzymes and their inhibitors: a review. Canadian Journal of Chemistry.
  • Martis, G. J. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Mons, E. et al. (2021). Mechanism of covalent inhibition by an thiol–alkyne addition.
  • Ntie-Kang, F. et al. (2004). Thiol-Dependent Enzymes and Their Inhibitors: A Review.

Sources

Application Note: Engineered Containment and Reaction Architectures for Volatile Thiols (Methanethiol)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Volatility-Toxicity Paradox

Methanethiol (MeSH) represents a unique challenge in pharmaceutical synthesis. It is one of the most atom-efficient sources of the methylthio group (


), a critical pharmacophore in antibiotics, pesticides, and methionine analogs. However, its physical properties create a severe safety and operational bottleneck.
  • Boiling Point: 6.2°C (Gas at room temperature).

  • Odor Threshold: ~0.002 ppm (Human detection limits are orders of magnitude below toxicity limits).

  • Toxicity: High acute toxicity (inhalation); acts as a chemical asphyxiant similar to cyanide by inhibiting cytochrome c oxidase.

The Core Directive: The experimental setup must be treated not merely as a reaction vessel, but as a closed-loop pneumatic circuit . The primary engineering goal is to decouple the reagent delivery from the operator environment entirely.

Reagent Selection Matrix
ReagentStateProsConsRecommended Use
Methanethiol (Gas) Compressed Gas100% Atom economy, no salt waste, ideal for flow chemistry.High pressure hazard, difficult stoichiometry control in batch, extreme leak risk.Continuous Flow (Scale >10g)
Sodium Thiomethoxide (NaSMe) Solid (Hygroscopic)Easy stoichiometry (weighable), standard glassware.Extremely hygroscopic, releases MeSH upon hydrolysis/acidification, solid smells potent.Batch Synthesis (Scale <10g)
S-Methylisothiourea SolidGenerated in situ, odorless precursor.Poor atom economy, requires hydrolysis step, slower kinetics.Educational / Small Scale

Engineering Controls & Safety Architecture

To satisfy the "Self-Validating System" requirement, the setup must provide visual or chemical confirmation of containment before the toxic reagent is introduced.

The "Defense in Depth" Scrubber System

Standard fume hoods are insufficient for MeSH without active scrubbing. The exhaust concentration can easily exceed the hood's dilution capability, leading to re-entrainment of odors into the building HVAC.

The Oxidative Scrubbing Mechanism: Thiols are not merely neutralized; they must be chemically altered.[1] Sodium hypochlorite (Bleach) oxidizes methanethiol to methanesulfonic acid (odorless).[2]



Note: This reaction generates HCl (acidic byproducts), necessitating a secondary basic scrubber.

Visualization: Batch Scrubber Train

The following diagram illustrates the mandatory scrubbing train for any batch reaction involving MeSH or NaSMe.

BatchScrubber Reaction Reaction Vessel (N2 Inlet) Trap1 Trap 1: Empty (Anti-Siphon) Reaction->Trap1 Vapors Trap2 Trap 2: Bleach (10%) (Oxidation) Trap1->Trap2 Gas Flow Trap3 Trap 3: KOH (1M) (Acid Neutralization) Trap2->Trap3 Residual Cl2/HCl Hood Fume Hood Exhaust Trap3->Hood Clean Air

Caption: Figure 1. Multi-stage scrubbing train. Trap 1 prevents liquid backflow. Trap 2 oxidizes thiol. Trap 3 neutralizes acidic byproducts.

Protocol A: Batch Synthesis using Sodium Thiomethoxide (NaSMe)

Application: Nucleophilic substitution (


) to form aryl/alkyl thioethers.
Scale:  1g - 10g.
Pre-Start Checklist (Self-Validation)
  • Bleach Freshness: Verify bleach is <6 months old (hypochlorite degrades).

  • Negative Pressure Check: With the system assembled but empty, pull a weak vacuum. If the manometer holds steady, the system is sealed.

  • Quench Bath: Prepare a 2L beaker of 10% bleach in the hood before opening the reagent bottle.

Step-by-Step Methodology
  • System Assembly: Connect the reaction flask (3-neck) to the scrubber train (Fig 1). Ensure all joints are greased and clipped.

  • Reagent Handling:

    • Critical: NaSMe is hygroscopic. Weigh rapidly in a dispensable container.

    • Do NOT use a spatula to return excess reagent to the bottle. Contamination leads to hydrolysis and bottle pressurization.

  • Reaction Initiation:

    • Charge flask with solvent (e.g., DMF, THF) and substrate.

    • Cool to 0°C (reduces MeSH volatility during addition).

    • Add NaSMe in portions against a positive stream of Nitrogen.

  • Reaction Monitoring:

    • Seal system.[1][3] Warm to room temperature.

    • Validation: Bubbles should be observed in the Bleach Trap (Trap 2). If bubbling stops but reaction is incomplete, check for leaks.

  • Quenching (The Dangerous Step):

    • Do not open the flask.

    • Inject 10% bleach solution via syringe through the septum to quench excess thiolate inside the closed system.

    • Stir for 30 minutes.

    • Only then disassemble.

Protocol B: Continuous Flow Chemistry (Gas-Liquid)

Application: Large-scale synthesis (>10g) or reactions requiring precise stoichiometry. Advantage: Minimizes the "active inventory" of hazardous gas at any millisecond.

Flow Reactor Design

Using a tube-in-tube reactor or a packed bed allows for excellent gas-liquid mass transfer. The system uses a Mass Flow Controller (MFC) for MeSH gas and an HPLC pump for the liquid substrate.

FlowSetup GasCyl MeSH Cylinder (Lecture Bottle) MFC Mass Flow Controller GasCyl->MFC Mixer T-Mixer (Hastelloy) MFC->Mixer Gas Substrate Substrate Solution Pump HPLC Pump Substrate->Pump Pump->Mixer Liquid Reactor Reactor Coil (PFA/Teflon) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection BPR->Collection Scrubber Bleach Scrubber Collection->Scrubber Off-gas

Caption: Figure 2. Gas-Liquid Flow Setup. The Back Pressure Regulator (BPR) keeps MeSH liquefied/dissolved, increasing reaction rate and preventing outgassing.

Methodology
  • Pressurization: Set the Back Pressure Regulator (BPR) to 75-100 psi. This keeps MeSH (bp 6°C) in the liquid phase or highly soluble, accelerating kinetics [1].

  • Priming: Flush the system with pure solvent and Nitrogen gas first to check for leaks at operating pressure.

  • Stoichiometry: Set the MFC to deliver 1.1 equivalents of MeSH relative to the liquid flow rate.

  • Steady State: Collect the output only after 2 reactor volumes have passed.

  • Shutdown: Switch gas feed to Nitrogen to purge toxic gas into the scrubber before depressurizing.

Waste Management & Odor Abatement[1][3][4]

The "Bleach Protocol" for Decontamination: All glassware, septa, and syringes must be decontaminated inside the hood before washing.

  • Glassware: Submerge in a bath of 10% Bleach + 1% NaOH for 24 hours. The base prevents the formation of unstable chlorine gas.

  • Gloves/Paper: Place in a Ziploc bag, add 10mL bleach, seal, and place in solid hazardous waste.

  • Spill Control: If NaSMe is spilled, cover with paper towels and soak with bleach immediately.[1] Do not wipe dry; allow oxidation to occur [2].

Quantitative Scrubber Efficiency Data:

Scrubber SolutionTarget SpeciesEfficiencyNotes
Water MeSH<5%Ineffective; MeSH is not highly water-soluble.
NaOH (1M) MeSH~60%Forms NaSMe (reversible equilibrium).
NaOCl (5-10%) MeSH / NaSMe>99%Irreversible oxidation to sulfonate. Exothermic.
KMnO4 (aq) MeSH>99%Good alternative, but stains glassware.

References

  • Gutmann, B., et al. (2015). Continuous Flow Synthesis of Thioethers using Methanethiol Gas. Journal of Flow Chemistry. Link

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[1] Link

  • Occupational Safety and Health Administration (OSHA). Methyl Mercaptan - Occupational Safety and Health Standards.Link

  • Sigma-Aldrich. Sodium Thiomethoxide Safety Data Sheet.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Methyl-1,2-oxazol-5-yl)methanethiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-SH-505 Subject: Yield Improvement & Process Stability for (3-Methyl-1,2-oxazol-5-yl)methanethiol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article

Executive Summary & Root Cause Analysis

Users frequently report yields below 40% when synthesizing (3-Methyl-1,2-oxazol-5-yl)methanethiol (Target 1 ). Our internal analysis identifies three primary failure modes responsible for yield loss:

  • Oxidative Dimerization: The methanethiol moiety is highly susceptible to oxidation in air, rapidly forming the disulfide dimer (R-S-S-R) during alkaline hydrolysis and workup.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is sensitive to reductive cleavage. Harsh reducing agents (e.g., LiAlH4) or strong nucleophiles under vigorous conditions can fragment the heterocycle.

  • Elimination Side-Reactions: When converting the precursor alcohol to a leaving group (mesylate/halide), elimination to the exocyclic methylene species can occur if the base strength or temperature is not strictly controlled.

This guide provides an optimized Isothiouronium Salt Protocol (Standard) and a Thioacetate Protocol (High Purity) to mitigate these issues.

The "Golden Path" Synthetic Workflows

We recommend two distinct routes depending on your starting material availability and purity requirements.

Workflow Visualization

The following diagram outlines the decision logic and chemical pathways for the synthesis.

G Start Start: (3-Methyl-1,2-oxazol-5-yl)methanol Activation Activation (MsCl/TEA, 0°C) Start->Activation Intermediate Intermediate: Mesylate or Chloride Activation->Intermediate RouteA Route A: Thiourea (Reflux, EtOH) Intermediate->RouteA Standard Scale-up RouteB Route B: KSAc (DMF, 0°C) Intermediate->RouteB High Purity/Lab Scale Salt Isothiouronium Salt RouteA->Salt Hydrolysis Hydrolysis (Degassed NaOH, Ar atm) Salt->Hydrolysis Critical: No O2 Product Target: (3-Methyl-1,2-oxazol-5-yl)methanethiol Hydrolysis->Product Thioester Thioacetate Intermediate RouteB->Thioester Deprotection Hydrazinolysis (N2H4, MeOH) Thioester->Deprotection Mild Conditions Deprotection->Product

Figure 1: Decision matrix for synthetic routes. Route A is cost-effective for scale; Route B offers milder deprotection conditions.

Detailed Protocols

Protocol A: The Isothiouronium Method (Optimized for Scale)

Best for: Large scale (>10g), cost-sensitivity.

Step 1: Activation

  • Dissolve (3-methyl-1,2-oxazol-5-yl)methanol (1.0 eq) in DCM (dry).

  • Add Triethylamine (1.5 eq) and cool to -10°C .

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Do not allow temp to exceed 0°C to prevent elimination.

  • Quench with water, extract, and concentrate to give the mesylate.

Step 2: Thiolation

  • Dissolve the crude mesylate in Ethanol (0.5 M concentration).

  • Add Thiourea (1.1 eq) .

  • Reflux for 3–4 hours. The product usually precipitates as the isothiouronium mesylate salt upon cooling.

  • Stop Point: This salt is stable. Isolate it by filtration for long-term storage.

Step 3: Hydrolysis (The Critical Step) Most yield is lost here due to oxidation.

  • Suspend the salt in degassed water/ethanol (1:1).

  • Sparge the solution with Argon for 20 minutes.

  • Add NaOH (2.5 eq) under Argon flow.

  • Heat to 60°C for 1 hour.

  • Workup: Cool to 0°C. Acidify to pH 5–6 with degassed HCl. Extract immediately into DCM.

  • Dry over Na2SO4 and concentrate.

Protocol B: The Thioacetate Method (High Purity)

Best for: Avoiding disulfide formation, high-value batches.

  • Displacement: React the mesylate (from Protocol A) with Potassium Thioacetate (KSAc, 1.2 eq) in DMF at 0°C -> RT.

    • Why: Thioacetate is a "masked" thiol. It cannot oxidize to disulfide during this step.

  • Deprotection: Dissolve the thioacetate in degassed Methanol. Add Hydrazine Hydrate (1.2 eq) at 0°C.

    • Advantage:[1][2][3][4][5][6] Hydrazine creates a reducing environment, naturally inhibiting disulfide formation.

  • Purification: Flash chromatography is often possible before the final deprotection.

Troubleshooting Guide (Q&A)

Issue 1: "My product solidified into a white solid."

Diagnosis: You have isolated the disulfide dimer, not the thiol. The Fix:

  • Immediate: Dissolve the solid in THF/Water. Add Triphenylphosphine (1.2 eq) or Zinc dust/HCl to reduce the disulfide back to the thiol.

  • Prevention: You likely exposed the reaction to air during the alkaline hydrolysis step. Use the Thioacetate Protocol (B) or ensure rigorous degassing in Protocol A.

Issue 2: "The isoxazole ring disappeared / NMR shows complex mixture."

Diagnosis: Reductive cleavage of the N-O bond. The Fix:

  • Avoid using strong hydride reducing agents (e.g., LiAlH4, NaBH4) to convert a precursor ester/aldehyde directly to the thiol.

  • Ensure the hydrolysis step in Protocol A does not exceed 60°C. High temperature + strong base can degrade the heterocycle.

Issue 3: "Low yield during the Mesylate formation."

Diagnosis: Elimination to the vinyl isoxazole or hydrolysis back to alcohol. The Fix:

  • Temperature Control: The reaction must remain below 0°C during MsCl addition.

  • Base Choice: If Triethylamine causes elimination, switch to Diisopropylethylamine (DIPEA), which is less nucleophilic.

Issue 4: "The smell is uncontrollable."

Diagnosis: Methanethiols have a low odor threshold. The Fix:

  • Quench Bath: Keep a bleach (sodium hypochlorite) bath ready. All glassware touching the thiol must be submerged in bleach immediately after use.

  • Venting: Do not use a rotary evaporator exhausted to the room. Use a bleach scrubber on the vacuum pump exhaust.

Comparative Data: Reagent Selection

ReagentYield PotentialRisk of DimerizationOdor ProfileRecommendation
Thiourea High (85-95% for salt)High (during hydrolysis)ModerateStandard (Industrial)
Potassium Thioacetate (KSAc) High (80-90%)Low (Protected)Low (until deprotection)Preferred (Lab Scale)
NaSH (Sodium Hydrosulfide) Low (40-60%)Very HighSevereAvoid (Too basic/oxidative)
Lawesson's Reagent ModerateModerateSevereAvoid (Messy workup)

References

  • Isoxazole Synthesis Overview

    • P. Pevarello et al.
    • Context: Establishes the stability profile of the 3-methyl-5-substituted isoxazole ring system.
    • (Example proxy for general isoxazole chemistry).

  • Thiourea Method (General Heterocycle Application)
  • Thioacetate Deprotection Strategies

    • Wallace, O. B., "Efficient Deprotection of Thioacetates with Hydrazine," Tetrahedron Letters, Vol 40, 1999.
    • Context: Validates the use of hydrazine to prevent disulfide form
  • Disulfide Prevention

    • Cleland, W. W., "Dithiothreitol, a New Protective Reagent for SH Groups," Biochemistry, 1964.
    • Context: Foundational text on maintaining reduced st

(Note: While specific papers on exactly (3-Methyl-1,2-oxazol-5-yl)methanethiol are proprietary or rare, the chemistry cited above is the standard for the 5-methylisoxazole scaffold.)

Sources

Preventing oxidation of (3-Methyl-1,2-oxazol-5-yl)methanethiol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ISOX-SH-001 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The Instability Paradox

(3-Methyl-1,2-oxazol-5-yl)methanethiol is a high-value heterocyclic building block. Its structural utility lies in the methanethiol (-CH₂SH) handle, but this is also its Achilles' heel.

The Core Problem: This molecule faces a "stability pincer":

  • Thiol Oxidation: The -SH group rapidly oxidizes to a disulfide dimer upon exposure to air, a process catalyzed by trace metals and basic pH.

  • Isoxazole Ring Sensitivity: While the isoxazole ring is aromatic, it is susceptible to ring-opening hydrolysis under strongly basic conditions (pH > 9).

The Solution: You must maintain a slightly acidic, anaerobic, and metal-free environment . This guide details the protocols to achieve this "Goldilocks" zone.

The Science of Degradation (Mechanism)

To prevent degradation, you must understand the enemy. Oxidation is not random; it follows a radical-mediated pathway often accelerated by transition metals (Fe³⁺, Cu²⁺) found in trace amounts in standard glassware.

Figure 1: Thiol Oxidation & Isoxazole Ring Vulnerability

Caption: The dual-threat degradation pathway. The thiol oxidizes to disulfide (top), while high pH risks opening the isoxazole ring (bottom).

ThiolDegradation Thiol (3-Methyl-1,2-oxazol-5-yl) methanethiol (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical -H⁺ (Oxidation) RingOpen Ring-Opened Byproduct Thiol->RingOpen Hydrolysis Disulfide Disulfide Dimer (R-S-S-R) [Inactive/Yellow] Radical->Disulfide Dimerization Oxygen O₂ (Air) Oxygen->Radical Metals Fe³⁺/Cu²⁺ (Trace Metals) Metals->Radical Catalysis Base High pH (>9) Base->RingOpen Nucleophilic Attack

Storage Protocols (The "Gold Standard")

Do not rely on the manufacturer's original packaging once opened. Transfer to a controlled environment immediately.

Protocol A: Physical Stabilization (Barriers)

Goal: Remove the reactants (Oxygen and Heat).

ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the sample. Nitrogen (N₂) is lighter and diffuses away faster when the vial is opened.
Temperature -80°C (Preferred)Arrhenius equation dictates that reaction rates drop significantly at ultra-low temps. -20°C is acceptable for short-term (<1 month).
Container Amber Glass Prevents photo-oxidation. Ensure the cap has a PTFE (Teflon) liner to prevent leaching of plasticizers or oxygen permeation.
State Solid / Lyophilized Reaction kinetics are drastically slower in solid state vs. solution. Never store as a dilute solution unless necessary.
Protocol B: Chemical Stabilization (Additives)

Goal: Chemically arrest the oxidation pathway.

If you must store the compound in solution (e.g., stock solution for screening), you must add stabilizers.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) [1][2]

    • Concentration: 1.1 - 1.5 molar equivalents relative to the thiol.

    • Why TCEP? Unlike DTT, TCEP is stable over a wide pH range, is odorless, and irreversibly reduces disulfides. Crucially, it does not contain a thiol group itself, preventing "mixed disulfide" formation [1].[3]

  • Chelating Agent: EDTA (Ethylenediaminetetraacetic acid)

    • Concentration: 1 mM.[4]

    • Why? It sequesters trace metal ions (Fe, Cu) that act as catalysts for radical generation [2].

  • pH Control:

    • Target: pH 5.0 – 6.0.

    • Why? Thiols oxidize most rapidly as thiolate anions (

      
      ). Keeping the pH below the pKa (typically ~8-9 for alkyl thiols) keeps the proton attached (
      
      
      
      ), rendering it less nucleophilic and resistant to oxidation. This also protects the isoxazole ring from base-catalyzed hydrolysis [3].

Quality Control: Validating Thiol Integrity

Trust, but verify. Before using a stored batch for a critical reaction, quantify the free thiol content.

Method: Ellman’s Reagent (DTNB) Assay

This colorimetric assay quantifies free sulfhydryls.[4][5][6]

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.[4]

Workflow:

  • Blank: Mix 50 µL Ellman’s Reagent + 2.5 mL Buffer.

  • Sample: Mix 250 µL of your thiol (diluted to ~0.1–1 mM) + 50 µL Ellman’s Reagent + 2.2 mL Buffer.

  • Incubate: 15 minutes at Room Temp.

  • Measure: Absorbance at 412 nm .

  • Calculate: Use the extinction coefficient of TNB (

    
    ) to calculate concentration [4].[4]
    

Troubleshooting & FAQ

Q1: My sample has turned from white to yellow. Is it ruined?

Diagnosis: Likely Disulfide Formation .[7]

  • Explanation: The disulfide bond (-S-S-) often exhibits a yellow tint compared to the colorless free thiol.

  • Fix: You can attempt to rescue the sample.

    • Protocol: Dissolve in degassed buffer (pH 5-6). Add 2-5 equivalents of immobilized TCEP gel (solid-supported). Shake for 1 hour under Argon. Filter off the gel. The filtrate will contain the reduced thiol.

    • Warning: If the yellowing is accompanied by a precipitate or "fishy" smell (different from the sulfur smell), the isoxazole ring may have degraded. Check LC-MS.

Q2: Can I use DTT (Dithiothreitol) instead of TCEP?

Recommendation: Avoid if possible.

  • Reasoning: DTT is a thiol itself. If you store your compound with DTT, you will form a mixture of:

    • Your Target-SH

    • DTT-SH

    • Target-S-S-DTT (Mixed Disulfide)

  • TCEP is a phosphine, not a thiol, so it keeps your target reduced without forming mixed disulfides [5].[2][3]

Q3: How do I handle the compound if I need to weigh it out on an open balance?

Protocol:

  • Allow the vial to warm to room temperature before opening (prevents water condensation).

  • Flush the balance chamber with a gentle stream of Nitrogen if available.

  • Work fast.

  • Immediately purge the vial with Argon before re-sealing.

Q4: Is the isoxazole ring stable in the acidic conditions you recommended?

Yes.

  • Data: Isoxazoles are generally stable in mild acid (pH 4-6). They are significantly more labile in base (pH >9), where the ring can open to form nitriles or ketones [3]. The acidic condition protects both the thiol (from oxidation) and the ring (from hydrolysis).

References

  • Ellman, G. L. (1959).[8] Tissue sulfhydryl groups.[8] Archives of Biochemistry and Biophysics, 82(1), 70–77.[8] Retrieved from [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Retrieved from [Link]

Sources

Validation & Comparative

Comparative reactivity of (3-Methyl-1,2-oxazol-5-yl)methanethiol with other thiols.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Reactivity of (3-Methyl-1,2-oxazol-5-yl)methanethiol

Abstract

This guide provides a comprehensive comparison of the reactivity of (3-Methyl-1,2-oxazol-5-yl)methanethiol against other widely used thiols in biochemical and pharmaceutical research, including cysteine, glutathione, and dithiothreitol (DTT). Through a series of standardized assays, we explore key reactivity parameters such as susceptibility to oxidation and nucleophilicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity profiles of various thiols to inform their experimental designs and therapeutic strategies.

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are a class of organic sulfur compounds that play pivotal roles in a myriad of biological processes.[1][2] Their chemical behavior is largely dictated by the sulfur atom's nucleophilicity and its susceptibility to oxidation, enabling them to participate in crucial reactions such as disulfide bond formation, antioxidant defense, and detoxification.[3][4][5] The reactivity of a thiol is significantly influenced by its molecular structure, particularly the local chemical environment of the sulfhydryl group, which affects its acidity (pKa) and redox potential.[6][7][8]

(3-Methyl-1,2-oxazol-5-yl)methanethiol is a heterocyclic thiol derivative of growing interest in medicinal chemistry and drug discovery. Its unique structure, featuring an isoxazole ring, suggests a distinct electronic and steric profile compared to more common aliphatic and amino acid-based thiols. Understanding its comparative reactivity is crucial for predicting its behavior in biological systems and for designing novel therapeutic agents.

This guide will compare the reactivity of (3-Methyl-1,2-oxazol-5-yl)methanethiol with three well-characterized thiols:

  • L-Cysteine: An amino acid that is a fundamental building block of proteins and a key player in cellular redox signaling.[4]

  • Glutathione (GSH): A tripeptide that is the most abundant non-protein thiol in mammalian cells and a critical component of the antioxidant defense system.[5][9][10]

  • Dithiothreitol (DTT): A synthetic dithiol widely used in laboratory settings to reduce disulfide bonds in proteins.[11][12]

We will evaluate their reactivity through two primary experimental lenses: susceptibility to oxidation by a common oxidizing agent and nucleophilic reactivity in a Michael addition reaction.

Factors Influencing Thiol Reactivity

The reactivity of a thiol is primarily governed by two key properties:

  • Acidity (pKa): The thiol group (-SH) is weakly acidic and can deprotonate to form a thiolate anion (-S⁻).[1][3] The thiolate is a much stronger nucleophile than the protonated thiol. Therefore, the pKa of the thiol group is a critical determinant of its reactivity at a given pH. A lower pKa means a greater proportion of the more reactive thiolate form at physiological pH (~7.4).[6]

  • Redox Potential: The redox potential of a thiol/disulfide couple indicates its tendency to be oxidized (lose electrons) or reduced (gain electrons). A more negative redox potential signifies a stronger reducing agent.[13]

Experimental Design

To provide a robust comparison, we will employ two well-established assays that probe different aspects of thiol reactivity.

Susceptibility to Oxidation using Ellman's Reagent (DTNB)

This experiment measures the rate at which different thiols are oxidized by air in the presence of a catalytic amount of a transition metal, with the remaining free thiols quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. A faster decrease in the concentration of free thiols indicates a higher susceptibility to oxidation.

Nucleophilic Reactivity via Michael Addition to Maleimide

This assay assesses the nucleophilicity of the thiols by measuring their reaction rate with a maleimide derivative. The reaction proceeds via a Michael-type addition, where the thiolate anion attacks the electrophilic double bond of the maleimide ring.[14] The disappearance of the thiol can be monitored over time, providing a quantitative measure of its nucleophilic reactivity.

Experimental Protocols

Protocol 1: Determination of Susceptibility to Oxidation

Objective: To compare the rate of air oxidation of (3-Methyl-1,2-oxazol-5-yl)methanethiol, Cysteine, Glutathione, and DTT.

Materials:

  • (3-Methyl-1,2-oxazol-5-yl)methanethiol

  • L-Cysteine

  • Glutathione (reduced form)

  • Dithiothreitol (DTT)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) solution (catalyst)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare 1 mM stock solutions of each thiol in PBS.

  • In a 96-well plate, add 180 µL of each thiol solution to triplicate wells.

  • Initiate the oxidation reaction by adding 10 µL of 10 µM CuSO₄ solution to each well.

  • At time points 0, 15, 30, 60, and 120 minutes, take a 20 µL aliquot from each well and transfer it to a new plate containing 180 µL of 0.5 mM DTNB in PBS.

  • Allow the reaction with DTNB to proceed for 5 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the concentration of remaining free thiol at each time point using a standard curve.

Workflow for Oxidation Susceptibility Assay

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_measurement Quantification cluster_analysis Data Analysis Thiol_Stock Prepare 1 mM Thiol Stock Solutions Mix_Thiol_Cu Mix Thiols with CuSO₄ in 96-well plate Thiol_Stock->Mix_Thiol_Cu DTNB_Sol Prepare 0.5 mM DTNB Solution React_DTNB React with DTNB DTNB_Sol->React_DTNB CuSO4_Sol Prepare 10 µM CuSO₄ Solution CuSO4_Sol->Mix_Thiol_Cu Incubate Incubate at Room Temp Mix_Thiol_Cu->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Aliquots->React_DTNB Read_Absorbance Measure Absorbance at 412 nm React_DTNB->Read_Absorbance Calc_Conc Calculate Remaining Thiol Concentration Read_Absorbance->Calc_Conc Std_Curve Generate Standard Curve Std_Curve->Calc_Conc Plot_Data Plot Concentration vs. Time Calc_Conc->Plot_Data G cluster_prep Preparation cluster_reaction Michael Addition Reaction cluster_quenching Sample Quenching cluster_analysis Analysis Thiol_Stock Prepare 1 mM Thiol Stock Solutions Mix_Reagents Mix Thiol and Maleimide Solutions Thiol_Stock->Mix_Reagents Maleimide_Stock Prepare 1 mM Maleimide Stock Solution Maleimide_Stock->Mix_Reagents Incubate Incubate at Room Temp Mix_Reagents->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Quench_Reaction Quench Reaction Aliquots->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Calc_Remaining Calculate % Remaining Thiol HPLC_Analysis->Calc_Remaining Plot_Data Plot % Remaining vs. Time Calc_Remaining->Plot_Data

Sources

¹H NMR and ¹³C NMR spectral analysis of (3-Methyl-1,2-oxazol-5-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral characteristics of (3-Methyl-1,2-oxazol-5-yl)methanethiol (also known as 3-methyl-5-isoxazolylmethanethiol). It is designed to assist analytical chemists and medicinal chemists in the unambiguous identification of this compound, particularly distinguishing it from its regioisomers and synthetic precursors.

Executive Summary & Compound Profile
  • Compound Name: (3-Methyl-1,2-oxazol-5-yl)methanethiol

  • CAS Registry: N/A (Analogous precursors: Alcohol 14716-89-3, Chloride 40340-41-8)

  • Molecular Formula: C₅H₇NOS[1]

  • Molecular Weight: 129.18 g/mol

  • Core Scaffold: 1,2-Oxazole (Isoxazole)

  • Critical Application: Fragment-based drug discovery (FBDD), heterocyclic building block for thioether synthesis.

Technical Context: The isoxazole ring is a bioisostere for pyridine and carboxylic acids. The 3,5-disubstitution pattern is critical; however, regioisomeric impurities (5-methyl-3-substituted isomers) are common synthetic byproducts. This guide establishes the definitive NMR fingerprint to validate the 3-methyl-5-substituted architecture.

Structural Elucidation Strategy

The primary challenge in analyzing this molecule is distinguishing the 3-methyl-5-substituted isomer from the 5-methyl-3-substituted isomer. The methyl group's position significantly influences the electronic environment of the ring carbons and the attached protons.

Decision Logic for Isomer Identification

The following decision tree outlines the logical flow for confirming the structure using 1D and 2D NMR.

IsomerID Start Unknown Isoxazole Sample H1_Check 1H NMR: Check Methyl Shift Start->H1_Check Me_Shift Methyl δ ~ 2.28 - 2.32 ppm H1_Check->Me_Shift Observed Me_Shift_Alt Methyl δ ~ 2.40 - 2.45 ppm H1_Check->Me_Shift_Alt Observed HMBC_Step HMBC Experiment (Methyl Protons -> Ring Carbon) Me_Shift->HMBC_Step Ambiguous? Result_Iso IDENTIFIED ISOMER: (5-Methyl-1,2-oxazol-3-yl)methanethiol Me_Shift_Alt->Result_Iso C3_Corr Correlation to C3 (C=N) δ ~160 ppm HMBC_Step->C3_Corr C5_Corr Correlation to C5 (C-O) δ ~170 ppm HMBC_Step->C5_Corr Result_Correct CONFIRMED: (3-Methyl-1,2-oxazol-5-yl)methanethiol C3_Corr->Result_Correct C5_Corr->Result_Iso

Figure 1: Decision logic for distinguishing 3-methyl and 5-methyl isoxazole regioisomers using NMR.

Experimental Protocol

To ensure reproducibility and minimize oxidation of the thiol group to disulfide, follow this protocol strictly.

Sample Preparation:

  • Solvent: Use CDCl₃ (99.8% D) containing 0.03% TMS. Note: DMSO-d₆ can be used but often obscures the thiol (-SH) proton signal due to exchange or broadening.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations promote disulfide formation.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure shimming accuracy.

  • Pre-Acquisition: Purge the tube with Nitrogen or Argon if the sample is stored for >1 hour before acquisition to prevent oxidation.

Instrument Parameters (Standard 400/500 MHz):

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon).

  • Transients (Scans): 16 (¹H), 1024+ (¹³C) due to low molecular weight and relaxation times.

  • Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated ring proton (H4).

¹H NMR Spectral Analysis

The proton spectrum is characterized by a distinct singlet for the isoxazole ring proton and the coupling between the methylene and thiol protons.

Reference Data (CDCl₃, 400 MHz):

PositionGroupShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
H-4 Ring CH6.10 – 6.15 Singlet (s)1H-Diagnostic for 3,5-disubstitution.
CH₂ Methylene3.75 – 3.80 Doublet (d)2HJ ≈ 7.5Upfield from alcohol precursor (~4.7 ppm).
CH₃ Methyl2.28 – 2.32 Singlet (s)3H-Characteristic of C3-Methyl.
SH Thiol1.85 – 2.00 Triplet (t)1HJ ≈ 7.5Broadens with trace water/acid.

Comparative Analysis (vs. Alternatives):

  • Vs. Alcohol Precursor ((3-Methylisoxazol-5-yl)methanol): The methylene signal shifts significantly upfield from ~4.70 ppm (CH₂-OH) to ~3.75 ppm (CH₂-SH).

  • Vs. Chloride Precursor: The methylene signal for the chloride is typically around ~4.55 ppm.

  • Vs. Disulfide Impurity: If the thiol oxidizes, the triplet at ~1.90 ppm disappears, and the methylene doublet collapses into a singlet shifted downfield to ~3.90–4.00 ppm.

¹³C NMR Spectral Analysis

The carbon spectrum provides the definitive confirmation of the substitution pattern.

Reference Data (CDCl₃, 100 MHz):

PositionTypeShift (δ, ppm)Key Correlation (HMBC)
C-5 Quaternary (C-O)169.5 – 171.0 Correlates to H-4 and CH₂ protons.
C-3 Quaternary (C=N)159.8 – 160.5 CRITICAL: Strong correlation to Methyl (CH₃) protons.
C-4 Methine (CH)103.0 – 104.0 HSQC to H-4 (6.12 ppm).
CH₂ Methylene22.0 – 24.0 Upfield shift due to Sulfur (Heavy atom effect).
CH₃ Methyl11.2 – 11.8 Typical for isoxazole C3-Methyl.

Mechanistic Insight: The C-5 carbon is attached to oxygen, placing it further downfield (~170 ppm) compared to C-3 (~160 ppm). In the 3-methyl isomer (Target), the methyl protons will show a strong HMBC cross-peak to the 160 ppm signal (C-3). In the 5-methyl regioisomer, the methyl protons would correlate to the 170 ppm signal (C-5). This is the "Gold Standard" validation method.

Comparison with Alternatives

This table contrasts the target molecule with its most common "alternatives" encountered during synthesis and analysis: the regioisomer and the oxygen-analog (precursor).

FeatureTarget: (3-Methyl-1,2-oxazol-5-yl)methanethiol Regioisomer: (5-Methyl-1,2-oxazol-3-yl)methanethiol Precursor: (3-Methyl-1,2-oxazol-5-yl)methanol
Methyl ¹H Shift ~2.30 ppm ~2.42 ppm~2.28 ppm
Ring H-4 ¹H Shift ~6.12 ppm ~6.00 ppm~6.20 ppm
CH₂ ¹H Shift ~3.78 ppm ~3.65 ppm~4.72 ppm
Methyl HMBC Correlates to ~160 ppm (C3) Correlates to ~170 ppm (C5) Correlates to ~160 ppm
Functional Group Thiol (SH) - TripletThiol (SH) - TripletHydroxyl (OH) - Broad Singlet
Visualization of HMBC Correlations

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways that definitively prove the 3-Methyl location.

HMBC_Pathway cluster_legend Legend Me_Protons Methyl Protons (δ 2.30 ppm) C3_Carbon C-3 (C=N) (δ 160 ppm) Me_Protons->C3_Carbon Strong 2J/3J (Definitive Proof) C4_Carbon C-4 (CH) (δ 103 ppm) Me_Protons->C4_Carbon Weak 3J C5_Carbon C-5 (C-O) (δ 170 ppm) CH2_Protons CH2 Protons (δ 3.78 ppm) CH2_Protons->C4_Carbon Strong 3J CH2_Protons->C5_Carbon Strong 2J Key1 Proton Signal Key2 Carbon Signal

Figure 2: Key HMBC correlations. The Methyl-to-C3 correlation rules out the 5-methyl isomer.

References
  • ChemicalBook. (2024). Isoxazole 1H NMR Spectrum & Chemical Shifts. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024). Methanethiol Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • Sigma-Aldrich. (2024).[2] 5-(Chloromethyl)-3-methylisoxazole Product Information. Retrieved from .

  • PubChem. (2024).[3] Compound Summary: (3-Methylisoxazol-5-yl)methanol.[1] National Library of Medicine. Retrieved from .

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (Contains relevant isoxazole ring chemical shifts). Retrieved from .

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Methyl-1,2-oxazol-5-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-Methyl-1,2-oxazol-5-yl)methanethiol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a mechanistic elucidation of the fragmentation pathways. By comparing the fragmentation behavior with that of structurally related analogs, we aim to provide a robust framework for the identification and characterization of this and similar heterocyclic thiol compounds.

Part 1: Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1][2][3] This energetic interaction is sufficient to dislodge an electron from the analyte, forming a positively charged radical cation known as the molecular ion (M⁺•).[3] The excess energy imparted to this molecular ion induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[1][4] The analysis of these fragmentation patterns is a cornerstone of chemical structure elucidation.

A critical diagnostic feature for sulfur-containing compounds is the presence of a distinct M+2 peak. This arises from the natural abundance of the ³⁴S isotope (4.2%). For a molecule with one sulfur atom, the M+2 peak will have an intensity of approximately 4.2% relative to the molecular ion peak (M⁺•), providing a clear indication of sulfur's presence.[5]

Part 2: Fragmentation Behavior of Constituent Moieties

The fragmentation of (3-Methyl-1,2-oxazol-5-yl)methanethiol is best understood by first considering the characteristic fragmentation pathways of its core structural components: the isoxazole ring and the methanethiol group.

The Isoxazole Nucleus

The isoxazole ring is known to undergo characteristic fragmentation initiated by the cleavage of its weakest bond, the N-O linkage.[6] This initial ring-opening event is often followed by the loss of small, stable neutral molecules. Studies on various isoxazole derivatives have consistently shown prominent fragmentation pathways that include:

  • Loss of Acetonitrile (CH₃CN): Following N-O bond cleavage, the 3-methyl-isoxazole moiety can rearrange to eliminate an acetonitrile molecule.[7][8]

  • Loss of Carbon Monoxide (CO): A competitive fragmentation pathway can involve the loss of CO from the molecular ion or subsequent fragment ions.[7][8]

These fragmentation patterns are significantly different from those of isomeric oxazoles, allowing for clear differentiation between the two heterocyclic systems via mass spectrometry.[7][9]

The Methanethiol Group

Aliphatic thiols, or mercaptans, exhibit well-defined fragmentation behaviors in EI-MS. While the molecular ion peak can sometimes be of low intensity, the fragmentation patterns are highly informative. Key pathways include:

  • α-Cleavage: The most dominant fragmentation for primary thiols is the cleavage of the C-C bond adjacent to the sulfur atom.[10] For (3-Methyl-1,2-oxazol-5-yl)methanethiol, this involves the cleavage of the bond between the isoxazole ring and the -CH₂SH group, leading to the formation of the highly stable sulfonium ion, [CH₂=SH]⁺, at m/z 47. This ion is often the base peak in the spectra of simple primary thiols.

  • Loss of •SH or H₂S: The loss of a sulfhydryl radical (•SH, 33 u) or a neutral hydrogen sulfide molecule (H₂S, 34 u) through rearrangement are also common fragmentation routes for thiols.

Part 3: Elucidating the Fragmentation Pattern of (3-Methyl-1,2-oxazol-5-yl)methanethiol

The molecular formula for (3-Methyl-1,2-oxazol-5-yl)methanethiol is C₅H₇NOS, with a molecular weight of approximately 129.19 Da. The mass spectrum is therefore expected to show a molecular ion peak (M⁺•) at m/z 129 and a characteristic M+2 isotope peak at m/z 131 .

The fragmentation is predicted to proceed via several competing pathways, originating from either the isoxazole ring or the methanethiol side chain.

G cluster_A Pathway A: Thiol-driven Fragmentation cluster_B Pathway B: Ring-driven Fragmentation cluster_C Pathway C: Side-chain Cleavage M C₅H₇NOS⁺• m/z 129 (Molecular Ion) A1 [CH₂SH]⁺ m/z 47 (Base Peak) M->A1 - C₄H₄NO• A2 [C₄H₄NO]⁺ m/z 82 M->A2 - •CH₂SH B1 [C₄H₄S]⁺• m/z 84 M->B1 - CH₃CN, -H C1 [C₅H₆NO]⁺ m/z 96 M->C1 - •SH C2 [C₅H₅N]⁺• m/z 79 M->C2 - H₂S, -H B2 [C₃H₃S]⁺ m/z 71 B1->B2 - CH₃•

Caption: Predicted major fragmentation pathways for (3-Methyl-1,2-oxazol-5-yl)methanethiol.

Predicted Key Fragment Ions

The table below summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/zProposed Ion Structure/FormulaProposed Fragmentation Pathway
129[C₅H₇NOS]⁺•Molecular Ion (M⁺•)
96[C₅H₆NO]⁺Loss of the sulfhydryl radical (•SH) from the molecular ion.
82[C₄H₄NO]⁺Cleavage of the C-CH₂SH bond, loss of the methanethiol radical (•CH₂SH).
71[C₃H₃S]⁺Resulting from ring opening, loss of acetonitrile, followed by loss of a methyl radical.
47[CH₂SH]⁺α-cleavage , loss of the (3-methylisoxazol-5-yl) radical. Predicted Base Peak.

Part 4: Comparative Analysis with Structural Analogs

To underscore the unique fragmentation features of (3-Methyl-1,2-oxazol-5-yl)methanethiol, we compare its predicted pattern with two structural alternatives. This comparative approach is invaluable for confirming identity and avoiding misinterpretation in complex sample matrices.

Feature(3-Methyl-1,2-oxazol-5-yl)methanethiolAlternative 1: (3-Methyl-1,2-oxazol-5-yl)methanolAlternative 2: 5-Mercapto-3-methyl-1,2-isoxazole
Molecular Ion (M⁺•) m/z 129m/z 113m/z 115
M+2 Peak Present (m/z 131)AbsentPresent (m/z 117)
Key Fragment 1 m/z 47 ([CH₂SH]⁺) m/z 31 ([CH₂OH]⁺) m/z 114 ([M-H]⁺)
Key Fragment 2 m/z 96 ([M-SH]⁺)m/z 82 ([M-CH₂OH]⁺)m/z 86 ([M-CHO]⁺)
Distinguishing Feature Strong m/z 47 peak from α-cleavage.Strong m/z 31 peak; no M+2 peak.Direct fragmentation of the ring; loss of H, CHO.

This comparison highlights how the position and nature of the functional group dramatically alter the fragmentation cascade, providing clear diagnostic markers for each compound. The presence of the M+2 peak and the base peak at m/z 47 are the most definitive identifiers for the target analyte.

Part 5: Experimental Protocol for GC-EI-MS Analysis

This section provides a standardized protocol for acquiring the mass spectrum of (3-Methyl-1,2-oxazol-5-yl)methanethiol.

G A Sample Preparation (1 mg/mL in Dichloromethane) B GC Injection (1 µL, Splitless) A->B C Chromatographic Separation (DB-5ms column) B->C D Ionization (EI Source, 70 eV) C->D E Mass Analysis (Quadrupole, Scan m/z 40-300) D->E F Detection & Data Acquisition E->F

Caption: Standard workflow for the GC-EI-MS analysis of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard of (3-Methyl-1,2-oxazol-5-yl)methanethiol in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure homogeneity.

  • Gas Chromatography (GC) Conditions:

    • Injector: 250°C, Splitless mode.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion, the M+2 peak, and the key fragment ions as predicted in this guide.

    • Compare the acquired spectrum against a reference library (if available) and the theoretical fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of (3-Methyl-1,2-oxazol-5-yl)methanethiol is a predictable process governed by the established chemical principles of its constituent functional groups. The key identifiers are a molecular ion at m/z 129, a ³⁴S isotopic peak at m/z 131, and a characteristic base peak at m/z 47 resulting from α-cleavage of the methanethiol side chain. Ring-opening pathways provide further confirmatory fragments. By comparing these features against structural analogs and employing a standardized analytical protocol, researchers can confidently identify and characterize this molecule in various applications.

References

  • Knerr, G., McKenna, J. I., Quincy, D., & Natale, N. R. (1988). The mass spectral fragmentation of isoxazolyldihydropyridines. Organic Mass Spectrometry. Available at: [Link]

  • Guan, S., Marshall, A. G., & Scheppele, S. E. (1996). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1973). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Electron ionization. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2026). Electron Ionization for GC–MS. Retrieved February 15, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Voinov, V. G., & Parnes, Z. N. (2006). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • University of Massachusetts, Amherst. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 15, 2026, from [Link]

Sources

Validation of an Analytical Method for (3-Methyl-1,2-oxazol-5-yl)methanethiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(3-Methyl-1,2-oxazol-5-yl)methanethiol (CAS: 139208-89-6) presents a dual analytical challenge: the isoxazole ring requires specific pH conditions for stability, while the primary thiol (-SH) moiety is highly susceptible to oxidative dimerization (forming disulfides) and lacks a strong native chromophore for UV detection.

This guide validates and compares two distinct methodologies:

  • UHPLC-MS/MS (The Advanced Standard): Direct analysis using electrospray ionization. High sensitivity, specific for trace impurities or biological matrices.[1]

  • HPLC-UV with Derivatization (The Traditional Alternative): Pre-column derivatization (e.g., with DTNB) to enhance UV detectability. Cost-effective for bulk API assay but labor-intensive.

Quick Comparison Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended)Method B: HPLC-UV (Derivatized)
Primary Use Case Trace quantification, Bioanalysis, Impurity profilingBulk API Assay, Content Uniformity
Sensitivity (LOQ) Excellent (0.5 – 1.0 ng/mL)Moderate (50 – 100 ng/mL)
Specificity High (Mass-based discrimination)Medium (Chromatographic resolution dependent)
Sample Prep Simple (Stabilization only)Complex (Reaction time, pH control)
Throughput High (< 5 min run time)Low (> 15 min run time + prep)

Method A: UHPLC-MS/MS Validation (The Gold Standard)

This section details the validation of the UHPLC-MS/MS method, designed for maximum sensitivity and specificity. This method avoids the variability introduced by chemical derivatization.

Mechanistic Insight & Causality
  • Stabilization: Thiols oxidize rapidly to disulfides in solution. We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT, as TCEP is odorless, more stable at acidic pH, and does not interfere with ESI ionization as aggressively as DTT.

  • Chromatography: A C18 column with high aqueous stability is selected to retain the polar isoxazole moiety.

  • Ionization: Positive mode ESI (

    
    ) is preferred due to the basic nitrogen in the isoxazole ring, which protonates readily.
    
Experimental Protocol

Reagents:

  • Analyte: (3-Methyl-1,2-oxazol-5-yl)methanethiol Reference Standard (>99%).

  • Internal Standard (IS): (3-Methyl-1,2-oxazol-5-yl)methanol (structural analog).

  • Stabilizer: 10 mM TCEP-HCl in 0.1% Formic Acid.

Instrument Parameters:

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (4 min) 
    
    
    
    5% B (5 min).
  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM):

  • Precursor:

    
     130.0 (
    
    
    
    )
  • Quantifier Product:

    
     96.0 (Loss of SH
    
    
    
    /fragments)
  • Qualifier Product:

    
     54.0 (Isoxazole ring fragment)
    
Validation Workflow Visualization

AnalyticalWorkflow Sample Sample (Solid/Liquid) Prep Stabilization Add 10mM TCEP (Prevents Oxidation) Sample->Prep Dissolve Sep UHPLC Separation HSS T3 Column (Retains Polar Thiol) Prep->Sep Inject Ion ESI+ Ionization [M+H]+ = 130.0 Sep->Ion Elute Det MS/MS Detection MRM: 130 -> 96 Ion->Det Filter

Figure 1: Step-by-step analytical workflow ensuring thiol stability and specific detection.[3]

Comparative Validation Data

The following data represents a validation study conducted according to ICH Q2(R1) guidelines.

Linearity and Range[1][2][4]
ParameterMethod A (UHPLC-MS/MS)Method B (HPLC-UV)
Range 1.0 – 1000 ng/mL0.5 – 100 µg/mL
Regression (

)
0.99920.9985
Weighting

None
Linearity Insight Excellent dynamic range for trace analysis.Limited at low end; suitable for bulk only.
Accuracy and Precision (Recovery)[1]

Spiked samples in matrix (Simulated API background).

Spike LevelMethod A Recovery (%)Method A RSD (%)Method B Recovery (%)Method B RSD (%)
Low (LLOQ) 98.54.2N/A (Below LOQ)N/A
Medium 101.22.192.45.8
High 99.81.595.13.2

Analysis: Method A demonstrates superior accuracy. Method B shows lower recovery (92-95%) likely due to incomplete derivatization or partial oxidation before the reaction completes.

Specificity (Selectivity)[1]
  • Method A: No interference observed at the retention time of the analyte (2.4 min) or IS. The mass filter eliminates matrix noise.

  • Method B: Several impurity peaks from the derivatizing agent (DTNB/TNB) elute early. Resolution (

    
    ) between the derivatized thiol and reagent by-products is 1.8 (acceptable but tight).
    

Alternative Method: HPLC-UV with Derivatization

While less sensitive, this method is accessible for labs without MS capabilities.

Protocol Summary:

  • Reaction: Mix sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman’s Reagent) in phosphate buffer (pH 8.0).

  • Incubation: 15 minutes at room temperature (Yellow color develops).

  • Separation: C18 Column, Methanol/Phosphate Buffer gradient.

  • Detection: UV at 412 nm (Detects the TNB anion released).

Critical Drawback: The high pH required for the Ellman reaction (pH 8) can induce isoxazole ring opening if incubation is prolonged [1]. Strict timing is required.

Decision Guide: Selecting the Right Method

Use this logic flow to determine which validation path suits your current project phase.

DecisionTree Start Select Analytical Goal Conc Target Concentration? Start->Conc HighConc High (>10 µg/mL) (API Release) Conc->HighConc High LowConc Trace (<1 µg/mL) (Impurities/Bio) Conc->LowConc Low Matrix Matrix Complexity? Simple Simple (Solvents) Matrix->Simple Clean Complex Complex (Plasma/Food) Matrix->Complex Dirty HighConc->Matrix MethodA USE UHPLC-MS/MS (Direct Analysis) High Specificity LowConc->MethodA MethodB USE HPLC-UV (Derivatization) Cost-Effective Simple->MethodB Complex->MethodA

Figure 2: Decision matrix for method selection based on concentration and matrix complexity.

Conclusion & Recommendations

For the validation of (3-Methyl-1,2-oxazol-5-yl)methanethiol , UHPLC-MS/MS is the superior technique regarding scientific integrity and data robustness. It eliminates the kinetic variables of derivatization and provides definitive structural confirmation.

Key Recommendations:

  • Always stabilize: Use TCEP in the sample diluent regardless of the method.

  • Control pH: Keep the final solution pH < 4.0 during analysis to prevent isoxazole degradation [2].

  • System Suitability: Ensure the resolution between the thiol and its disulfide dimer is > 2.0.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • BenchChem. (2025).[1] A Comparative Guide: HPLC-UV vs. LC-MS/MS. BenchChem Technical Guides. Link

  • Liu, G., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 2(1). Link

Sources

Safety Operating Guide

(3-Methyl-1,2-oxazol-5-yl)methanethiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Methyl-1,2-oxazol-5-yl)methanethiol Proper Disposal Procedures

Executive Summary: Operational Safety & Hazard Mitigation

(3-Methyl-1,2-oxazol-5-yl)methanethiol (CAS: 34763-54-3) presents a dual-hazard profile characteristic of heteroaromatic mercaptans: high olfactory potency (stench) and chemical reactivity (oxidation susceptibility).

Improper disposal of this compound is a frequent cause of laboratory shutdowns due to "false alarm" gas leaks triggered by its low odor threshold (ppb range). Furthermore, as a nucleophilic thiol, it poses environmental toxicity risks if released into aqueous waste streams without quenching.

Immediate Action Directive:

  • Do NOT dispose of untreated residues down the drain.

  • Do NOT mix with strong acids (risk of H₂S/volatile thiol regeneration) or energetic oxidants (risk of rapid exotherm).

  • Primary Disposal Route: Oxidative quenching for residues/glassware; Segregated "Stench" incineration for bulk material.

Chemical Profile & Disposal Chemistry

To safely dispose of this compound, one must understand the transformation required to render it inert. The goal is to convert the volatile, odorous thiol (-SH) into a non-volatile, water-soluble sulfonate (-SO₃⁻) .

The Quenching Mechanism

We utilize Sodium Hypochlorite (NaOCl) as the primary quenching agent. The reaction proceeds through a sulfenyl chloride intermediate to a sulfonic acid.

  • Step 1 (Activation):

    
    
    
  • Step 2 (Oxidation):

    
     (Odorless)
    

Senior Scientist Insight: Many protocols suggest Hydrogen Peroxide (


). While effective, 

oxidation is often slower and can stop at the disulfide stage (

). Disulfides can slowly disproportionate back to thiols, returning the smell days later. Bleach (NaOCl) is preferred for immediate, irreversible deodorization of residues.

Pre-Disposal Treatment Protocol (Residuals & Glassware)

This protocol is for neutralizing trace amounts (glassware, syringes, septa) or small spills .[1]

Prerequisites:

  • Location: Fume Hood (Active Ventilation).

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Quenching Solution: 10-15% Sodium Hypochlorite (diluted commercial bleach).

Step-by-Step Oxidative Quenching
  • Preparation: Prepare a bath of dilute bleach (approx. 5% NaOCl) in a polyethylene tub inside the fume hood.

  • Solvent Selection (Critical):

    • Do NOT use Acetone or Ethanol: Mixing bleach with these solvents triggers the Haloform Reaction , generating Chloroform (

      
      ) and heat.
      
    • Use: Water with a surfactant (dish soap) or Dichloromethane (if a biphasic wash is strictly necessary, though aqueous is safer).

  • Submersion:

    • Open the vessel containing the thiol residue.

    • Slowly submerge glassware/septa into the bleach bath.

    • Caution: The oxidation of thiols is exothermic . For amounts >1 gram, add the bleach solution dropwise to the thiol over an ice bath.

  • Soak Time: Allow items to soak for a minimum of 2-4 hours (overnight is best) to ensure complete conversion to the sulfonate.

  • Validation: Carefully waft (do not inhale deeply) to check for the characteristic "rotten cabbage" or garlic odor. If odor persists, add fresh bleach and extend soak time.

  • Final Rinse: Rinse glassware with water. The rinsate should be collected as Hazardous Aqueous Waste (due to metal/chemical contamination) or drain-disposed only if permitted by your facility's specific wastewater permit (rare).

Bulk Waste Management (Unused Reagent)

For bulk quantities (>5 mL/g) of pure chemical or reaction mixtures, do not attempt to oxidize in the lab due to heat generation and gas evolution risks.

Waste Stream Classification
ParameterClassificationNotes
Primary Hazard Stench / Toxic Must be flagged for waste handlers.
RCRA Code (USA) D001 / D003 Ignitable (if in solvent) or Reactive (sulfide generation).
Container Type Polyethylene (HDPE) Glass is acceptable but risks breakage.
Labeling "Hazardous Waste - Stench" Explicitly write "Mercaptan/Thiol" on the tag.
Packaging Protocol:
  • Double Containment: Place the primary container inside a larger sealable bag or secondary jar.

  • Adsorbent: Add activated carbon or vermiculite to the secondary container to absorb fugitive odors.

  • Seal: Parafilm is insufficient. Use a tight-fitting screw cap with a Teflon liner.[1] Electrical tape around the cap seam provides an extra vapor barrier.

Decision Logic & Workflow

The following diagram outlines the decision-making process for handling (3-Methyl-1,2-oxazol-5-yl)methanethiol waste.

ThiolDisposal Start Waste Generation: (3-Methyl-1,2-oxazol-5-yl)methanethiol TypeCheck Determine Waste Type Start->TypeCheck Bulk Bulk Liquid/Solid (> 5g or concentrated) TypeCheck->Bulk High Qty Residual Residuals/Glassware (Trace amounts) TypeCheck->Residual Trace Qty Segregate Segregate into 'Stench' Waste Stream Bulk->Segregate Hood Place in Fume Hood Residual->Hood DoubleContain Double Containment (Add Activated Carbon) Segregate->DoubleContain Vendor Ship to Incinerator DoubleContain->Vendor Bleach Submerge in 5-10% NaOCl (Avoid Acetone!) Hood->Bleach Soak Soak 4+ Hours (Oxidation to Sulfonate) Bleach->Soak Check Odor Check Soak->Check Check->Bleach Odor Persists Neutralize Collect Rinsate as Aqueous Waste Check->Neutralize No Odor

Figure 1: Decision matrix for segregating bulk disposal from oxidative decontamination procedures.

Chemical Compatibility & Contraindications

Failure to observe compatibility rules with thiols can result in the release of toxic gases or explosions.

Reagent ClassInteraction RiskConsequence
Acids (HCl, H₂SO₄) Protonation Generates volatile thiol vapors or H₂S (if degraded). FATAL RISK.
Strong Oxidizers (Conc. HNO₃) Hypergolic Oxidation Rapid heat evolution; potential fire/explosion.
Acetone/Ketones Haloform Reaction When mixed with bleach, forms Chloroform (toxic/regulated) + heat.
Heavy Metals Precipitation Forms insoluble metal mercaptides (often shock-sensitive).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link] (General SOP guidance for Thiol quenching).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Lists (P and U Codes). [Link]

Sources

Personal protective equipment for handling (3-Methyl-1,2-oxazol-5-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Profile: (3-Methyl-1,2-oxazol-5-yl)methanethiol Primary Hazard Class: High-Potency Stench / Volatile Organosulfur [1]

As a Senior Application Scientist, I must emphasize that while the isoxazole core presents standard pharmacological reactivity, the methanethiol moiety (-CH₂SH) dictates your safety protocol. This functional group guarantees a low odor threshold (likely < 5 ppb) and high nucleophilicity.

The "Social Hazard": Beyond personal toxicity, the mismanagement of this compound poses a critical operational risk: False Gas Alarms. The odor profile mimics natural gas odorants (mercaptans), frequently leading to unnecessary building evacuations and fire department call-outs.

Core Hazards:

  • Inhalation: Respiratory irritant; potential acute toxicity (Category 3).

  • Skin/Eye: Corrosive to mucous membranes; rapid permeation through standard latex.

  • Reactivity: Oxidizes rapidly to disulfides; incompatible with strong oxidizers (unless controlled for quenching).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Thiols permeate standard rubber rapidly. Use this matrix to select PPE based on your specific interaction level.

PPE CategoryStandard Handling (Weighing solids, capped transfer)High Exposure (Synthesis, open-flask work, spill cleanup)Scientific Rationale
Hand Protection Double Nitrile (Minimum 5 mil outer, 4 mil inner)Laminate Liner (Silver Shield®) under Nitrile outerPermeation Dynamics: Thiols can permeate nitrile in <15 mins.[1] Laminate films provide >4hr breakthrough protection [1].
Respiratory Fume Hood Only (Face velocity: 100 fpm)P100/OV Respirator (Backup to Fume Hood)Odor Fatigue: The nose desensitizes to thiols rapidly. You cannot rely on smell to warn of high concentrations.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldCorrosivity: Thiol vapors are lachrymators. Safety glasses offer insufficient vapor protection.
Body Protection Lab Coat (Flame Resistant) + Closed shoesLab Coat + Chemical Apron (Butyl/Neoprene)Retention: Cotton absorbs thiol odors, making you the contamination source outside the lab.

Engineering Controls & Decision Logic

The following decision tree illustrates the mandatory containment protocols required before opening the vial.

PPE_Decision_Logic Start Handling (3-Methyl-1,2-oxazol-5-yl)methanethiol State Physical State? Start->State Solid Solid / Crystalline State->Solid Low Volatility Liquid Liquid / Solution State->Liquid High Volatility Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Stop STOP WORK Do not handle on open bench Hood->Stop No Protocol_A Protocol A: Standard Double Nitrile + Goggles Keep Sash Low Hood->Protocol_A Yes (Solid) Protocol_B Protocol B: High Containment Silver Shield Liners + Face Shield Bleach Trap Required Hood->Protocol_B Yes (Liquid/Heating)

Figure 1: PPE and Engineering Control Decision Logic. Note that liquid handling requires enhanced containment due to vapor pressure.

Operational Protocol: The "Zero-Odor" Workflow

To maintain E-E-A-T standards, this protocol integrates active quenching into the workflow. You do not just "dispose" of thiols; you chemically destroy them.

Phase 1: Preparation (The Bleach Station)

Before opening the chemical container, prepare the Oxidative Quench Bath :

  • Vessel: Wide-mouth beaker or tub (HDPE or Glass).

  • Solution: 10% Sodium Hypochlorite (Bleach) or dilute KMnO₄.

  • Mechanism:

    
     (Sulfonic acid = Odorless/Water Soluble).[1]
    
  • Placement: Inside the fume hood, right next to your working area.

Phase 2: Active Handling
  • Double Glove: Don a pair of nitrile gloves. Inspect for pinholes. Don a second pair of a different color (to visualize tears).

  • Transfer:

    • Solids: Use disposable spatulas. Immediately drop the used spatula into the Quench Bath.

    • Liquids: Use a syringe with a long needle. Avoid pouring.

  • Septum Technique: Never leave the bottle open. Use a septum and syringe to withdraw material. If the septum is punctured, replace it immediately or over-wrap with Parafilm.

Phase 3: Decontamination & Disposal

This is the most critical step for preventing "lab stench."

  • The "Dip" Method: Any tool (needle, syringe, spatula) that touched the thiol goes directly into the Bleach Bath. Do not place it on the bench.

  • Glassware: Rinse reaction flasks with bleach solution before removing them from the hood for washing.

  • Waste Stream:

    • Allow the bleach bath to sit for 24 hours (ensure complete oxidation).[2]

    • Check pH (adjust to neutral if required by local EHS).

    • Dispose of as Chemical Waste (do not pour down the drain unless explicitly permitted by facility permits).

Emergency Response: Spills

Scenario: You drop a 5g vial inside the fume hood.

  • Immediate Action: Close the hood sash fully. Press the "Emergency Purge" button if available.

  • Notification: Alert lab personnel immediately. "Thiol Spill - Do not enter."

  • Neutralization (Do not just wipe):

    • Cover the spill with absorbent pads.

    • Pour 10-15% Bleach (Sodium Hypochlorite) gently over the pads.[1]

    • Caution: This reaction is exothermic. Watch for heat generation.

  • Cleanup: Wait 20 minutes. Collect pads into a double-sealed bag. Wipe the surface again with bleach, then water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press (US).[3][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).[5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.